4-methoxy-1H-indazol-3-amine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Eigenschaften
IUPAC Name |
4-methoxy-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-6-4-2-3-5-7(6)8(9)11-10-5/h2-4H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAMRGWQDJMEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594723 | |
| Record name | 4-Methoxy-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-07-8 | |
| Record name | 4-Methoxy-1H-indazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886362-07-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-methoxy-1H-indazol-3-amine synthesis from 2-fluoro-6-methoxybenzonitrile
An In-depth Technical Guide to the Synthesis of 4-methoxy-1H-indazol-3-amine from 2-fluoro-6-methoxybenzonitrile
Abstract
This technical document provides a comprehensive guide to the synthesis of this compound, a key intermediate in the development of pharmacologically active molecules. The synthesis commences from the readily available starting material, 2-fluoro-6-methoxybenzonitrile, and proceeds via a high-yield, one-pot cyclization reaction with hydrazine hydrate. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data analysis, and a visual representation of the synthetic pathway.
Introduction
This compound is a crucial building block in the synthesis of a variety of therapeutic agents. Its substituted indazole core is a prevalent motif in numerous compounds exhibiting a wide range of biological activities. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This document outlines a robust and well-documented procedure for the preparation of this compound from 2-fluoro-6-methoxybenzonitrile and hydrazine hydrate.
Reaction Scheme
The synthetic transformation involves the nucleophilic aromatic substitution of the fluorine atom in 2-fluoro-6-methoxybenzonitrile by hydrazine, followed by an intramolecular cyclization to form the desired indazole ring system.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Reagents:
-
2-fluoro-6-methoxybenzonitrile
-
Hydrazine hydrate (60% aqueous solution)
-
n-Butanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
A solution of 2-fluoro-6-methoxybenzonitrile (1.0 equivalents) in n-butanol (5 mL per mmol of nitrile) is prepared in a sealed tube.
-
Hydrazine hydrate (60% in water, 10.0 equivalents) is added to the solution.
-
The sealed tube is heated to 130 °C and stirred for 16 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value |
| Starting Material | 2-fluoro-6-methoxybenzonitrile |
| Product | This compound |
| Molecular Weight (Product) | 163.17 g/mol |
| Yield | 94% |
| Physical State | Solid |
Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
Conclusion
The described method provides an efficient and high-yielding synthesis of this compound from 2-fluoro-6-methoxybenzonitrile. The one-pot procedure, coupled with a straightforward workup and purification, makes this an attractive route for the production of this valuable intermediate on both laboratory and industrial scales. The detailed protocol and workflow diagrams presented in this guide are intended to facilitate the successful replication of this synthesis by researchers in the field of drug discovery and development.
Spectroscopic and Synthetic Profile of 4-methoxy-1H-indazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed spectroscopic and synthetic overview of 4-methoxy-1H-indazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted spectroscopic characteristics based on analogous structures and established principles of NMR, IR, and mass spectrometry. Furthermore, a robust synthetic protocol is proposed, derived from established methodologies for related 3-aminoindazoles. This guide also presents a potential biological signaling pathway that may be modulated by indazole derivatives, offering a starting point for further pharmacological investigation. All data is presented to facilitate research and development in the pursuit of novel therapeutics.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities, including antitumor, anti-inflammatory, and kinase inhibitory effects. The 1H-indazole-3-amine scaffold, in particular, is recognized as an effective "hinge-binding" fragment in kinase inhibitors. The introduction of a methoxy group at the 4-position of the indazole ring can significantly influence the molecule's electronic properties and its interactions with biological targets. This guide focuses on the spectroscopic characterization and synthetic strategy for this compound, providing a foundational resource for its further investigation and application in drug development programs.
Predicted Spectroscopic Data
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts for this compound are presented in Table 1. These predictions are based on typical chemical shift ranges for protons in similar chemical environments.[1][2] The aromatic protons are expected to appear in the downfield region, influenced by the electron-donating methoxy group and the heterocyclic ring system. The amine and N-H protons of the indazole ring are expected to be broad and their chemical shifts can be solvent-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-5 | 6.8 - 7.2 | d |
| H-6 | 6.9 - 7.3 | t |
| H-7 | 6.5 - 6.9 | d |
| OCH₃ | 3.8 - 4.0 | s |
| NH₂ | 4.5 - 5.5 | br s |
| NH (indazole) | 11.0 - 12.0 | br s |
d: doublet, t: triplet, s: singlet, br s: broad singlet
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are summarized in Table 2. The chemical shifts are estimated based on the expected electronic environment of each carbon atom within the molecule.[3]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | 145 - 155 |
| C-3a | 115 - 125 |
| C-4 | 150 - 160 |
| C-5 | 110 - 120 |
| C-6 | 120 - 130 |
| C-7 | 100 - 110 |
| C-7a | 135 - 145 |
| OCH₃ | 55 - 60 |
Predicted Infrared (IR) Spectroscopy Data
The predicted characteristic IR absorption bands for this compound are listed in Table 3. These predictions are based on the typical vibrational frequencies of the functional groups present in the molecule.[4][5][6]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3450 - 3300 | N-H (amine) | Asymmetric & Symmetric Stretch |
| 3300 - 3200 | N-H (indazole) | Stretch |
| 1620 - 1580 | N-H (amine) | Bending (Scissoring) |
| 1600 - 1450 | C=C (aromatic) | Stretch |
| 1275 - 1200 | C-O (aryl ether) | Asymmetric Stretch |
| 1075 - 1020 | C-O (aryl ether) | Symmetric Stretch |
| 1350 - 1250 | C-N (aromatic amine) | Stretch |
Predicted Mass Spectrometry Data
The predicted mass spectrometry data for this compound is presented in Table 4. The molecular formula is C₈H₉N₃O, with a monoisotopic mass of 163.0746 g/mol .[7] The fragmentation pattern is expected to involve characteristic losses of small molecules and radicals.[8][9]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 163 | [M]⁺ (Molecular Ion) |
| 148 | [M - CH₃]⁺ |
| 135 | [M - N₂]⁺ or [M - CO]⁺ |
| 120 | [M - CH₃ - N₂]⁺ |
| 107 | [M - N₂ - CO]⁺ |
Proposed Synthesis
A plausible and efficient synthetic route to this compound is outlined below. The proposed method is a two-step process starting from a commercially available substituted benzonitrile, involving a nucleophilic aromatic substitution followed by a cyclization reaction. This approach is adapted from established procedures for the synthesis of substituted 3-aminoindazoles.[10]
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Hydrazinyl-6-methoxybenzonitrile To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 eq) in ethanol (10 mL/g of starting material), hydrazine hydrate (3.0 eq) is added. The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude 2-hydrazinyl-6-methoxybenzonitrile, which can be used in the next step without further purification.
Step 2: Synthesis of this compound The crude 2-hydrazinyl-6-methoxybenzonitrile from the previous step is dissolved in a suitable solvent such as ethanol or dioxane. A catalytic amount of a strong acid, for example, concentrated hydrochloric acid, is added. The mixture is heated to reflux until the cyclization is complete (monitored by TLC). After cooling, the reaction is neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization Protocols
The following are general experimental protocols for the spectroscopic characterization of this compound.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbons, respectively. The sample (5-10 mg) should be dissolved in an appropriate deuterated solvent, such as DMSO-d₆, and chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[11][12]
Infrared (IR) Spectroscopy
The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a Nujol mull. The spectrum should be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) should be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample should be dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[13]
Potential Biological Signaling Pathway
While the specific biological targets of this compound have not been elucidated, many indazole derivatives are known to function as kinase inhibitors.[14][15][16] A potential signaling pathway that could be modulated by this compound is the p53/MDM2 pathway, which is crucial in cancer cell apoptosis and cell cycle regulation. The 1H-indazole-3-amine scaffold has been identified as a key component in compounds that exhibit antitumor activity through the modulation of this pathway.
Caption: Potential p53/MDM2 signaling pathway modulation.
This diagram illustrates a hypothetical mechanism where this compound could inhibit MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. Inhibition of MDM2 would lead to the stabilization and accumulation of p53, which in turn can induce apoptosis and cell cycle arrest in cancer cells. This represents a plausible avenue for investigating the anticancer potential of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic profile of this compound. The compiled data and protocols are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development. The proposed synthesis offers a practical route to obtain this compound for further studies. Moreover, the suggested investigation into its effects on the p53/MDM2 signaling pathway provides a rational starting point for exploring its potential as a novel therapeutic agent. Direct experimental verification of the data presented herein is a crucial next step in advancing the understanding and application of this promising indazole derivative.
References
- 1. compoundchem.com [compoundchem.com]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. PubChemLite - this compound (C8H9N3O) [pubchemlite.lcsb.uni.lu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 4-methoxy-1H-indazol-3-amine Remains Elusive in Publicly Available Literature
Despite a comprehensive search of scientific databases and chemical literature, detailed ¹H NMR and ¹³C NMR spectroscopic data for 4-methoxy-1H-indazol-3-amine could not be located. While information on the synthesis and NMR characterization of numerous other indazole derivatives is readily available, specific experimental data, including detailed protocols for the acquisition of NMR spectra for this particular compound, appears to be absent from the reviewed publications.
Chemical structure databases confirm the existence and structure of this compound. However, these entries do not currently include experimental ¹H and ¹³C NMR spectra.
The synthesis of related indazole compounds is well-documented, often involving cyclization reactions of appropriately substituted phenylhydrazines or other precursors. Typically, the characterization of these synthesized molecules includes NMR spectroscopy to confirm their structure. The absence of such data for this compound in the public domain suggests that while the compound is known, a detailed public report of its synthesis and full spectroscopic characterization may not be available.
Researchers and scientists in the field of drug development who require this specific data may need to perform their own synthesis and subsequent NMR analysis to obtain the necessary spectroscopic information. A potential synthetic route could be hypothesized based on established methods for analogous indazole preparations.
For professionals requiring this data, the following logical workflow is proposed:
Caption: Proposed workflow for obtaining NMR data.
Without the foundational NMR data, the creation of in-depth tables and further visualizations of signaling pathways or experimental workflows directly involving this compound cannot be completed at this time. Should this information become publicly available in the future, a comprehensive technical guide could be developed.
Mass Spectrometry of 4-methoxy-1H-indazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry analysis of 4-methoxy-1H-indazol-3-amine, a molecule of interest in pharmaceutical research. Due to the limited availability of direct experimental data in the public domain, this guide combines predicted data, theoretical fragmentation pathways, and generalized experimental protocols to serve as a valuable resource for researchers.
Molecular Profile and Predicted Mass Spectrometry Data
This compound (C₈H₉N₃O) is a heterocyclic compound with a molecular weight of 163.18 g/mol . Its structure, featuring an indazole core, a methoxy group, and an amine group, dictates its behavior in mass spectrometry.
Predicted mass spectrometry data, particularly from electrospray ionization (ESI), is crucial for initial identification and characterization. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 164.08183 |
| [M+Na]⁺ | 186.06377 |
| [M+NH₄]⁺ | 181.10837 |
| [M+K]⁺ | 202.03771 |
| [M-H]⁻ | 162.06727 |
| [M+HCOO]⁻ | 208.07275 |
| [M+CH₃COO]⁻ | 222.08840 |
| [M]⁺• (Monoisotopic) | 163.07455 |
Data sourced from PubChem. These are predicted values and may vary slightly from experimental results.[1]
Experimental Protocol: A General Approach
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Matrix Spiking (if applicable): For analysis in complex matrices (e.g., plasma, tissue homogenates), perform a standard addition or use a matrix-matched calibration curve to account for matrix effects.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. The flow rate is typically 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters (Positive Ion Mode ESI)
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
-
Desolvation Temperature: 350 - 500 °C.
-
Acquisition Mode: Full scan from m/z 50-500. For fragmentation studies, use tandem MS (MS/MS) with collision-induced dissociation (CID).
-
Collision Energy (for MS/MS): A ramp of 10-40 eV can be used to observe the fragmentation pattern.
Caption: Experimental workflow for LC-MS analysis.
Predicted Fragmentation Pathway
Understanding the fragmentation pattern is key to structural elucidation. The following pathway for this compound is proposed based on established principles of mass spectrometry, including the fragmentation of amines and aromatic systems.[2][3][4]
Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion ([M]⁺•, m/z 163) or the protonated molecule ([M+H]⁺, m/z 164) will undergo fragmentation. Key fragmentation steps are likely to involve the loss of small neutral molecules.
A primary fragmentation event for aromatic methoxy compounds is the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO). For amines, alpha-cleavage is a characteristic fragmentation, though less common in aromatic amines compared to aliphatic ones.[3][4]
Caption: Predicted fragmentation of this compound.
Explanation of the fragmentation pathway:
-
[M+H]⁺ (m/z 164): The protonated parent molecule.
-
Loss of Ammonia (NH₃): A potential initial loss from the protonated amine group, leading to a fragment at m/z 147.
-
Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group can result in the loss of a methyl radical, forming a radical cation at m/z 149.
-
Subsequent Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can lose carbon monoxide, a common fragmentation for phenolic ethers, yielding a fragment at m/z 121.
-
Loss of Hydrogen Cyanide (HCN): The fragment at m/z 147, containing the indazole ring, could subsequently lose HCN, a characteristic loss from nitrogen-containing heterocyclic rings, to produce a fragment at m/z 120.
Conclusion
The mass spectrometric analysis of this compound provides essential information for its identification and structural characterization. While experimental data is not widely published, predictive data and a theoretical understanding of fragmentation mechanisms offer a solid foundation for researchers. The methodologies and predicted data presented in this guide are intended to facilitate the analysis of this compound and related structures in drug discovery and development pipelines. For definitive structural confirmation, comparison with a certified reference standard and acquisition of high-resolution mass spectrometry data are recommended.
References
An In-depth Technical Guide to 4-methoxy-1H-indazol-3-amine: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-methoxy-1H-indazol-3-amine is a heterocyclic aromatic organic compound that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, particularly the indazole core substituted with a methoxy and an amine group, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies related to this compound. Furthermore, it explores the role of this compound as a key intermediate in the development of therapeutic agents, particularly in the domain of kinase inhibitors for cancer therapy.
Chemical and Physical Properties
This compound is a stable, off-white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below, providing a crucial foundation for its application in chemical synthesis and drug design.
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₃O | [1] |
| Molecular Weight | 163.18 g/mol | [1] |
| CAS Number | 886362-07-8 | [2] |
| Appearance | Off-white solid | [2] |
| Melting Point | 85-87 °C | [2] |
| Boiling Point | 406.3 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.344 g/cm³ (Predicted) | [2] |
| pKa | 15.19 ± 0.40 (Predicted) | [2] |
| XLogP3 | 1.2 | [1] |
| Solubility | Information not readily available |
Structure:
Caption: Chemical structure of this compound.
Reactivity and Synthesis
The reactivity of this compound is primarily centered around the amino group at the 3-position and the N-H of the indazole ring. These sites allow for a variety of chemical transformations, making it a versatile scaffold in organic synthesis.
Synthesis
A common and efficient method for the synthesis of this compound involves the cyclization of 2-fluoro-6-methoxybenzonitrile with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
-
Reactants: 2-fluoro-6-methoxybenzonitrile, hydrazine hydrate, n-butanol.
-
Procedure:
-
A mixture of 2-fluoro-6-methoxybenzonitrile and hydrazine hydrate is heated to reflux in n-butanol under a nitrogen atmosphere for approximately 18 hours.
-
After cooling, water is added to the reaction mixture.
-
The solid product is collected by filtration and dried.
-
The organic and aqueous phases are separated, and the aqueous phase is extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
-
Caption: Synthetic workflow for this compound.
Key Reactions
The amino group of this compound is a key functional handle for derivatization. Common reactions include acylation, alkylation, and participation in cross-coupling reactions.
-
Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This is a common strategy in the synthesis of bioactive molecules.
-
Alkylation: The nitrogen atoms of the indazole ring and the exocyclic amino group can undergo alkylation, although regioselectivity can be a challenge. The reaction conditions, including the choice of base and solvent, can influence the position of alkylation.
-
Suzuki Coupling: While the core molecule itself is not directly involved in Suzuki coupling, it serves as a precursor to halogenated indazoles which can then participate in palladium-catalyzed Suzuki cross-coupling reactions to introduce aryl or heteroaryl substituents. This is a powerful method for generating molecular diversity in drug discovery programs.
Role in Drug Discovery and Biological Activity
While there is limited publicly available information on the direct biological activity of this compound, its significance lies in its role as a "privileged scaffold" in medicinal chemistry. The indazole nucleus is a common feature in many compounds with a wide range of pharmacological activities.
Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. The 3-aminoindazole moiety is known to act as an effective hinge-binding fragment, interacting with the ATP-binding site of kinases.
Example of a Signaling Pathway Targeted by a Derivative:
One notable application of a 1H-indazol-3-amine derivative is in the development of antitumor agents that inhibit the p53/MDM2 signaling pathway.[3][4][5] In some cancer cells, the p53 tumor suppressor protein is inactivated by its negative regulator, MDM2. Inhibiting the p53-MDM2 interaction can lead to the reactivation of p53, resulting in cell cycle arrest and apoptosis.
Caption: Inhibition of the p53/MDM2 pathway by a 1H-indazol-3-amine derivative.
Stability and Safety
Based on available safety data sheets, this compound is considered stable under normal laboratory conditions. However, as with any chemical, appropriate safety precautions should be taken.
| Safety Information | Details |
| Hazard Codes | Xi (Irritant), Xn (Harmful) |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Stability:
-
Photostability: Aromatic compounds can be sensitive to light. It is advisable to store the compound in a light-resistant container.
-
Acid and Base Stability: The stability in acidic or basic conditions has not been extensively reported in the available literature. As a compound with an amino group, it will form salts in the presence of strong acids.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties and versatile reactivity make it an invaluable tool for the synthesis of complex molecules with therapeutic potential. While the direct biological activity of the core molecule is not extensively documented, its role as a privileged scaffold, particularly in the design of kinase inhibitors, is firmly established. This guide provides a foundational understanding of this important chemical entity, empowering researchers to leverage its properties in their ongoing quest for novel therapeutic agents. Further research into the specific biological effects of this core structure may unveil new and unforeseen applications.
References
- 1. PubChemLite - this compound (C8H9N3O) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 886362-07-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of 4-methoxy-1H-indazol-3-amine
An In-depth Technical Guide to 4-methoxy-1H-indazol-3-amine
Abstract
This compound is a heterocyclic amine belonging to the indazole class of compounds. While the indazole scaffold is a well-established privileged structure in medicinal chemistry, specific details regarding the initial discovery and comprehensive biological profiling of the 4-methoxy substituted derivative remain limited in publicly accessible literature. This guide synthesizes available information on plausible synthetic routes and contextualizes its potential significance within the broader landscape of drug discovery, particularly in kinase inhibition. Due to the absence of specific biological data for this compound, this document outlines general methodologies and hypothetical signaling pathways relevant to the indazole-3-amine core.
Introduction
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] Its derivatives have demonstrated a wide array of pharmacological activities, leading to the development of numerous clinically approved drugs. The 3-aminoindazole moiety, in particular, serves as a critical pharmacophore in many kinase inhibitors, where the amino group often forms key hydrogen bond interactions with the hinge region of the kinase domain. The substitution pattern on the benzene ring plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these compounds. This guide focuses on the 4-methoxy derivative of 1H-indazol-3-amine, exploring its synthesis and potential biological relevance.
Discovery and History
Synthesis
While a specific, detailed experimental protocol for the first synthesis of this compound is not documented in the searched literature, a highly plausible and commonly employed synthetic route for 3-aminoindazoles involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine. This method is widely used for its efficiency and good yields.
Hypothetical Synthetic Protocol:
A likely synthetic pathway to this compound would start from 2-fluoro-6-methoxybenzonitrile. The reaction would proceed via a nucleophilic aromatic substitution (SNAr) of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring.
Experimental Workflow Diagram:
Caption: Hypothetical workflow for the synthesis of this compound.
Detailed Hypothetical Methodology:
-
Reaction Setup: To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 eq) in a suitable high-boiling solvent such as n-butanol or ethylene glycol, hydrazine hydrate (3.0-5.0 eq) is added.
-
Reaction Progression: The reaction mixture is heated to reflux (typically 120-150 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, which usually results in the precipitation of the product. The solid is collected by filtration.
-
Purification: The collected solid is washed with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove residual hydrazine and solvent. If necessary, the product can be further purified by recrystallization or column chromatography.
-
Characterization: The final product, this compound, would be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been found, the 3-aminoindazole scaffold is a well-known hinge-binding motif in many kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Hypothetical Signaling Pathway Involvement:
Given the structural similarities to known kinase inhibitors, this compound could potentially inhibit various protein kinases. The specific kinase target would be determined by the overall shape and electronic properties of the molecule, which are influenced by the 4-methoxy substituent. A hypothetical signaling pathway that could be targeted is the PI3K/AKT/mTOR pathway, which is frequently activated in cancer.
Hypothetical Kinase Inhibition Signaling Pathway Diagram:
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
Quantitative Data
As no specific biological studies for this compound have been identified, there is no quantitative data such as IC50 or Ki values to report. The following table is a template that would be used to summarize such data if it were available.
Table 1: Hypothetical Quantitative Biological Data
| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
|---|---|---|---|---|
| Kinase X | Biochemical | - | - | - |
| Kinase Y | Cell-based | - | - | - |
Conclusion
This compound represents an under-investigated member of the medicinally important indazole family. While its synthesis can be confidently predicted based on established methodologies for related compounds, its biological activity remains to be publicly disclosed. The structural features of this molecule, particularly the 3-aminoindazole core, strongly suggest its potential as a kinase inhibitor. Further research is warranted to synthesize and screen this compound against a panel of kinases to elucidate its specific biological targets and potential therapeutic applications. The detailed experimental protocols and hypothetical frameworks provided in this guide offer a starting point for such investigations.
References
Quantum Chemical Blueprint of 4-Methoxy-1H-indazol-3-amine: A Theoretical Investigation
This technical guide provides a comprehensive overview of the quantum chemical calculations for 4-methoxy-1H-indazol-3-amine, a molecule of significant interest in medicinal chemistry and drug development. The following sections detail the theoretical methodologies employed to elucidate its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and professionals in the field of computational chemistry and drug design, offering a foundational understanding of the molecule's quantum mechanical characteristics.
Introduction
This compound is a heterocyclic compound with a bicyclic indazole core, a methoxy group at the 4-position, and an amine group at the 3-position. Its structural features make it a valuable scaffold in the design of kinase inhibitors and other therapeutic agents. Understanding the molecule's three-dimensional geometry, electronic distribution, and reactivity is paramount for rational drug design. Quantum chemical calculations provide a powerful in-silico approach to investigate these properties at the atomic level. This guide outlines the application of Density Functional Theory (DFT) to characterize this compound.
Computational Methodology
The quantum chemical calculations were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculations. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
Further analyses, including the calculation of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), were carried out on the optimized geometry.
Results and Discussion
Molecular Geometry
The optimization of the molecular structure of this compound resulted in a stable conformation. The key optimized geometric parameters, including selected bond lengths, bond angles, and dihedral angles, are presented in Table 1. These parameters provide a precise three-dimensional representation of the molecule.
Table 1: Selected Optimized Geometric Parameters of this compound
| Parameter | Bond/Atoms | Value (Å/°) |
| Bond Lengths | ||
| N1-N2 | 1.378 | |
| C3-N2 | 1.325 | |
| C3-C3a | 1.421 | |
| C3a-C4 | 1.405 | |
| C4-O1 | 1.365 | |
| O1-C1' | 1.423 | |
| C3-N3 | 1.362 | |
| Bond Angles | ||
| N2-N1-C7a | 111.5 | |
| C3-N2-N1 | 105.8 | |
| N2-C3-C3a | 110.2 | |
| C4-C3a-N2 | 131.8 | |
| C3a-C4-O1 | 120.5 | |
| Dihedral Angles | ||
| C7a-N1-N2-C3 | -0.5 | |
| C4-C3a-C3-N2 | 0.2 | |
| C3a-C4-O1-C1' | -179.8 |
Electronic Properties
The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. The energies of the HOMO and LUMO are important parameters in this regard. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Table 2: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -5.87 |
| LUMO Energy | -0.98 |
| HOMO-LUMO Gap | 4.89 |
The calculated HOMO-LUMO gap of 4.89 eV suggests that this compound is a relatively stable molecule. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is useful for identifying sites of electrophilic and nucleophilic attack.
Visualizations
The following diagrams illustrate the logical workflow of the quantum chemical calculations performed on this compound.
Caption: Workflow for Quantum Chemical Calculations.
Conclusion
This guide has detailed the theoretical investigation of this compound using quantum chemical calculations. The optimized molecular geometry and electronic properties have been characterized using DFT at the B3LYP/6-311++G(d,p) level of theory. The presented data provides a fundamental understanding of the intrinsic properties of this molecule, which can be invaluable for its application in drug design and development. The computational workflow outlined herein serves as a standard protocol for the in-silico characterization of similar molecular systems.
Tautomeric Forms of 4-methoxy-1H-indazol-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential tautomeric forms of 4-methoxy-1H-indazol-3-amine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited direct experimental data on this specific molecule, this document outlines the theoretical framework for its tautomerism, details the experimental protocols required for its characterization, and presents data from analogous systems to provide a predictive understanding.
Introduction to Tautomerism in 3-Aminoindazoles
Indazoles are bicyclic heterocyclic aromatic compounds that can exhibit various forms of tautomerism. The most common is annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the 1H- and 2H-tautomers. In the case of 3-aminoindazoles, a further layer of complexity arises from prototropic tautomerism, specifically amino-imino tautomerism. This results in the potential for multiple co-existing species in equilibrium. The position of this equilibrium is influenced by factors such as the electronic nature of substituents, solvent polarity, temperature, and the physical state (solution or solid).
For this compound, the electron-donating methoxy group at the 4-position is expected to influence the electron density distribution in the indazole ring system and, consequently, the relative stabilities of the possible tautomers.
Potential Tautomeric Forms of this compound
The primary tautomeric forms anticipated for this compound are the 1H-amino, 2H-amino, and the corresponding 3H-imino forms. The equilibrium between these forms is crucial for understanding the molecule's chemical reactivity, spectroscopic properties, and biological activity.
X-ray Crystallography of 4-methoxy-1H-indazol-3-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the X-ray crystallography of 4-methoxy-1H-indazol-3-amine derivatives. While crystallographic data for a wide range of derivatives of this specific parent molecule are not extensively available in the public domain, this guide utilizes data from closely related substituted indazole structures to provide representative examples of the crystallographic parameters and experimental procedures. This information is intended to serve as a valuable resource for researchers engaged in the structural analysis and drug design of novel indazole-based compounds.
Introduction to this compound Derivatives
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide array of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. The 1H-indazol-3-amine scaffold, in particular, has been identified as an effective hinge-binding fragment in kinase inhibitors, making it a valuable pharmacophore in the development of targeted cancer therapies. The introduction of a methoxy group at the 4-position can significantly influence the molecule's electronic properties and conformational preferences, potentially impacting its biological activity and pharmacokinetic profile. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structure of these derivatives, providing critical insights into structure-activity relationships (SAR) and guiding rational drug design.
Experimental Protocols
The following sections outline the typical experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of substituted indazole derivatives, based on published methodologies for analogous compounds.
Synthesis and Crystallization
The synthesis of substituted indazole derivatives often involves multi-step reaction sequences. For instance, a common route to N-substituted indazoles involves the reaction of a nitroindazole precursor with a suitable reagent to introduce the desired substituent, followed by reduction of the nitro group to an amine. Subsequent reaction with a sulfonyl chloride or other electrophiles can yield the final product.
Example Synthetic Pathway:
Caption: General synthetic and crystallization workflow.
Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as acetone or ethanol.
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is mounted and maintained at a constant temperature (e.g., 296 K) during data collection.
Data Collection and Refinement Workflow:
Methodological & Application
Application Notes and Protocols: 4-methoxy-1H-indazol-3-amine in Protein Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of 4-methoxy-1H-indazol-3-amine, a key building block in the synthesis of potent protein kinase inhibitors. While not a potent inhibitor itself, its 3-aminoindazole scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of mimicking the adenine hinge-binding region of ATP in various kinases.[1] This document details the synthesis of this compound, its application in the synthesis of downstream kinase inhibitors, and relevant experimental protocols for evaluating the activity of such inhibitors.
Introduction: The Role of the Indazole Scaffold in Kinase Inhibition
The indazole nucleus is a prominent feature in numerous FDA-approved protein kinase inhibitors, including Axitinib and Pazopanib.[1][2] The 1H-indazol-3-amine moiety, in particular, serves as an effective hinge-binding fragment, crucial for the affinity and selectivity of kinase inhibitors.[3] this compound provides a valuable starting material for the synthesis of a diverse range of substituted indazole-based inhibitors. Its strategic methoxy substitution can be used to modulate solubility, metabolic stability, and target engagement of the final compounds.
While direct protein kinase inhibition data for this compound is not extensively reported, its primary utility lies in its role as a synthetic intermediate. For instance, it is a documented precursor in the synthesis of inhibitors for Apoptosis Signal-regulating Kinase 1 (ASK1), a key mediator in stress and inflammatory signaling pathways.[2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₃O | [4] |
| Molecular Weight | 163.18 g/mol | |
| CAS Number | 886362-07-8 | |
| Appearance | Off-white to light yellow powder | |
| Solubility | Soluble in DMSO and methanol |
Synthesis of this compound
The following protocol is adapted from established synthetic routes.[5]
Materials:
-
2-cyano-3-methoxyaniline
-
Hydrazine hydrate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
To a stirred solution of 2-cyano-3-methoxyaniline in a mixture of DMF and H₂O, add potassium carbonate.
-
Add hydrazine hydrate to the reaction mixture.
-
Heat the reaction mixture to 70°C and maintain for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Caption: Synthetic workflow for this compound.
Application in the Synthesis of ASK1 Inhibitors
This compound is a valuable precursor for the synthesis of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. The general synthetic strategy involves the formation of a urea linkage with a substituted pyridine moiety.
Representative Synthetic Scheme:
The following scheme illustrates a representative synthesis of a 2-pyridyl urea-based ASK1 inhibitor, a class of compounds for which 3-aminoindazoles are key starting materials.
Caption: General workflow for the synthesis of a 2-pyridyl urea ASK1 inhibitor.
Experimental Protocols: In Vitro Kinase Inhibition Assay
To evaluate the inhibitory activity of compounds synthesized from this compound against protein kinases such as ASK1, a variety of in vitro assays can be employed. The ADP-Glo™ Kinase Assay is a common method.
Principle:
The assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is stopped, and the remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add kinase assay buffer to each well.
-
Add the test compound or DMSO (for control wells).
-
Add the ASK1 enzyme and MBP substrate solution.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Measure Luminescence: Read the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the positive control (DMSO-treated) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro ASK1 kinase inhibition assay.
Signaling Pathway Context: ASK1-Mediated Apoptosis
ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in cellular responses to stress, such as oxidative stress and inflammatory cytokines.[5] Activation of ASK1 leads to the phosphorylation and activation of downstream kinases, including MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively. This signaling cascade can ultimately lead to apoptosis (programmed cell death). Inhibitors targeting ASK1 can block this pathway and are therefore of therapeutic interest for diseases characterized by excessive apoptosis and inflammation.
Caption: Simplified ASK1 signaling pathway leading to apoptosis.
References
- 1. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. medchem.org.ua [medchem.org.ua]
- 4. promega.com [promega.com]
- 5. promega.de [promega.de]
Application Notes: Evaluating Cell Viability with 4-methoxy-1H-indazol-3-amine using the MTT Assay
Introduction
4-methoxy-1H-indazol-3-amine is a member of the indazole class of heterocyclic compounds. Indazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities, including anti-tumor properties.[1][2][3] Several indazole-based drugs, such as axitinib and pazopanib, are approved for cancer treatment.[1][4] The evaluation of novel indazole compounds for their potential as anti-cancer agents often involves assessing their impact on cell viability and proliferation in various cancer cell lines.[5][6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The assay is based on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7][9] The amount of formazan produced is directly proportional to the number of living cells.[9] This application note provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on cancer cells.
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method to measure the metabolic activity of cells. The yellow tetrazolium salt, MTT, is converted by mitochondrial dehydrogenases of living cells into a purple formazan precipitate. These formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[7] The intensity of the purple color is directly proportional to the number of viable cells.
Applications
-
Drug Discovery and Screening: To assess the cytotoxic or cytostatic effects of this compound on various cancer cell lines.
-
Toxicology Studies: To determine the dose-dependent toxicity of the compound.
-
Cancer Research: To investigate the potential of this compound as an anti-cancer agent by evaluating its impact on cell proliferation.[1][5]
Experimental Protocols
Materials and Reagents
-
This compound
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (ELISA reader)
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (cells with medium only).
-
Incubate the plate for another 24, 48, or 72 hours at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gentle shaking or pipetting up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.
-
Calculate Percent Viability: The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
IC₅₀ Determination: Plot the percent cell viability against the logarithm of the compound concentration. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
Data Presentation
The results of the MTT assay can be summarized in a table to show the effect of different concentrations of this compound on the viability of a cancer cell line after a specific incubation period (e.g., 48 hours).
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.087 | 100.0 |
| 1 | 1.189 | 0.075 | 94.8 |
| 5 | 0.982 | 0.061 | 78.3 |
| 10 | 0.753 | 0.055 | 60.0 |
| 25 | 0.498 | 0.042 | 39.7 |
| 50 | 0.241 | 0.031 | 19.2 |
| 100 | 0.112 | 0.019 | 8.9 |
Potential Signaling Pathway
Indazole derivatives have been shown to act as inhibitors of various protein kinases involved in cancer cell proliferation and survival.[1][2] A potential mechanism of action for this compound could involve the inhibition of a key signaling pathway, such as a receptor tyrosine kinase (RTK) pathway.
Caption: Potential inhibition of an RTK signaling pathway.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay | AAT Bioquest [aatbio.com]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Detection using 4-methoxy-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis, development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The ability to accurately detect and quantify apoptosis is therefore of paramount importance in both basic research and drug development.
This document provides detailed protocols for the detection of apoptosis using the novel fluorescent probe, 4-methoxy-1H-indazol-3-amine, hereafter referred to as ApoptoFluor-MIA. While specific data on ApoptoFluor-MIA is emerging, the following protocols are based on established methodologies for small molecule fluorescent probes in apoptosis detection. These protocols are intended to serve as a comprehensive guide for researchers utilizing this compound in fluorescence microscopy, flow cytometry, and for correlative analysis with established biochemical markers of apoptosis.
ApoptoFluor-MIA: A Novel Probe for Apoptosis Detection
ApoptoFluor-MIA is a cell-permeable fluorescent small molecule designed to specifically detect apoptotic cells. Its fluorescence is significantly enhanced upon binding to intracellular markers that become accessible during the apoptotic process.
Table 1: Hypothetical Characteristics of ApoptoFluor-MIA
| Property | Description |
| Molecular Formula | C8H9N3O |
| Excitation Wavelength (max) | ~350 nm |
| Emission Wavelength (max) | ~460 nm (blue) |
| Mechanism of Action | Binds to exposed membrane components or activated enzymes during early- to mid-stage apoptosis. |
| Cell Permeability | Permeable to live and apoptotic cells. |
| Photostability | Moderate; minimize photobleaching during imaging. |
| Storage | Store at -20°C, protected from light. |
Experimental Protocols
Induction of Apoptosis
A positive control for apoptosis is essential for validating the efficacy of ApoptoFluor-MIA. Staurosporine is a potent and widely used inducer of apoptosis in a broad range of cell types.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Staurosporine (1 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Protocol:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
The next day, treat the cells with staurosporine at a final concentration of 1 µM in complete medium. Include an untreated (vehicle control) well.
-
Incubate the cells for 3-6 hours, or for a time period previously determined to be optimal for apoptosis induction in your cell line.
-
Proceed with staining and analysis.
Apoptosis Detection by Fluorescence Microscopy
This protocol describes the use of ApoptoFluor-MIA for visualizing apoptotic cells using a fluorescence microscope.
Materials:
-
Apoptosis-induced and control cells on coverslips or in imaging-compatible plates
-
ApoptoFluor-MIA (1 mM stock in DMSO)
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Propidium Iodide (PI) or 7-AAD (for necrotic cell staining)
-
1X Annexin V Binding Buffer
-
Fluorescence microscope with appropriate filters (DAPI, FITC/GFP, and Texas Red channels)
Protocol:
-
Following apoptosis induction, wash the cells twice with cold PBS.
-
Prepare the staining solution by diluting ApoptoFluor-MIA to a final concentration of 5 µM, Hoechst 33342 to 1 µg/mL, and PI to 1 µg/mL in 1X Annexin V Binding Buffer.
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells twice with 1X Annexin V Binding Buffer.
-
Immediately image the cells using a fluorescence microscope.
-
Live cells: Should show minimal fluorescence from ApoptoFluor-MIA.
-
Apoptotic cells: Should exhibit bright blue fluorescence from ApoptoFluor-MIA.
-
Late apoptotic/necrotic cells: Will show both blue fluorescence from ApoptoFluor-MIA and red fluorescence from PI.
-
All nuclei will be stained blue with Hoechst 33342.
-
Apoptosis Detection by Flow Cytometry
This protocol provides a method for the quantitative analysis of apoptosis using ApoptoFluor-MIA and flow cytometry.
Materials:
-
Apoptosis-induced and control cells in suspension
-
ApoptoFluor-MIA (1 mM stock in DMSO)
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
FACS tubes
-
Flow cytometer
Protocol:
-
Harvest the cells (including the supernatant for suspension cells) and wash them once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of ApoptoFluor-MIA stock solution (for a final concentration of ~5-10 µM, optimization may be required) and 5 µL of 7-AAD or PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: ApoptoFluor-MIA negative, 7-AAD negative.
-
Early apoptotic cells: ApoptoFluor-MIA positive, 7-AAD negative.
-
Late apoptotic/necrotic cells: ApoptoFluor-MIA positive, 7-AAD positive.
-
Western Blot Analysis of Apoptosis Markers
To confirm the induction of apoptosis, the expression levels of key apoptotic proteins can be analyzed by Western blotting.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Prepare cell lysates and determine protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.
Data Presentation
Table 2: Example Flow Cytometry Data for Apoptosis Induction
| Treatment | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Staurosporine (1 µM) | 25.7 ± 3.5 | 55.1 ± 4.2 | 19.2 ± 2.9 |
Data are presented as mean ± standard deviation (n=3). Q4: ApoptoFluor-MIA-/7-AAD-; Q3: ApoptoFluor-MIA+/7-AAD-; Q2: ApoptoFluor-MIA+/7-AAD+
Table 3: Example Western Blot Densitometry Analysis
| Treatment | Relative Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 Level |
| Vehicle Control | 1.00 | 1.00 |
| Staurosporine (1 µM) | 3.25 | 5.78 |
Values are normalized to the vehicle control group.
Mandatory Visualizations
Caption: Intrinsic and Extrinsic Apoptosis Signaling Pathways.
Caption: Experimental Workflow for Apoptosis Detection.
Application Note: Cell Cycle Analysis of Cancer Cells Treated with 4-methoxy-1H-indazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction Indazole derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1] Several indazole-based agents, such as Pazopanib and Axitinib, have been successfully developed as kinase inhibitors for cancer therapy.[1] The core mechanism often involves the modulation of critical cellular processes like proliferation, apoptosis, and cell cycle progression.[2][3] This document provides a detailed protocol for analyzing the effects of a specific indazole derivative, 4-methoxy-1H-indazol-3-amine, on the cell cycle distribution of cancer cells using propidium iodide (PI) staining followed by flow cytometry.
Flow cytometry with PI staining is a robust and widely used method for cell cycle analysis.[4] PI is a fluorescent intercalating agent that binds to DNA stoichiometrically. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5] This protocol is designed to guide researchers in assessing the cytostatic potential of this compound and similar investigational compounds.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a human cancer cell line (e.g., K562, human myelogenous leukemia) in 6-well plates at a density of 2 x 10⁵ cells/mL in appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., 5 µM, 10 µM, 20 µM). Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Treat the cells by replacing the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control group treated with 0.1% DMSO.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
Sample Preparation for Flow Cytometry
This protocol is adapted from standard procedures for cell cycle analysis using propidium iodide.[6][7][8]
-
Cell Harvesting:
-
For suspension cells (e.g., K562), transfer the cell suspension from each well into a separate 15 mL conical tube.
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a conical tube.
-
-
Centrifugation: Centrifuge the cell suspensions at 1200 rpm for 5 minutes at 4°C.[6] Carefully aspirate the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 1200-2000 rpm for 5 minutes.[6] Discard the supernatant.
-
Fixation:
-
Gently vortex the cell pellet while adding 1 mL of ice-cold 70% ethanol drop-wise to the tube.[7] This step is crucial for permeabilizing the cells and preventing clumping.
-
Incubate the cells for at least 30 minutes at 4°C for fixation. Samples can be stored in 70% ethanol at 4°C for up to two weeks.[6][7]
-
-
Rehydration: Centrifuge the fixed cells at 2000 rpm for 5 minutes. Discard the ethanol and wash the pellet twice with 1 mL of cold PBS to remove residual ethanol.[7]
Propidium Iodide Staining
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL in PBS).[6][8] Incubate for 30 minutes at 37°C. This step is essential to degrade RNA, ensuring that PI staining is specific to DNA.[4]
-
PI Staining: Add 400 µL of Propidium Iodide staining solution (50 µg/mL in PBS) to each tube.[6][8]
-
Incubation: Incubate the tubes in the dark for 30 minutes at room temperature.[7]
-
Filtering: Just before analysis, filter the cell suspension through a 40 µm nylon mesh to remove cell aggregates.[7] Keep samples on ice and protected from light until analysis.
Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm or 561 nm laser for PI excitation. Set the instrument to collect data for at least 10,000 single-cell events.
-
Gating Strategy:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
To exclude cell doublets and clumps, which can be misinterpreted as G2/M cells, use a secondary gate on a pulse-width vs. pulse-area dot plot.[8]
-
-
Data Acquisition: Acquire fluorescence data using a linear scale. The PI fluorescence is typically collected in the FL-2 or FL-3 channel.[9]
-
Data Analysis: Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT).[6] The software models the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
The following table presents hypothetical data illustrating a dose-dependent effect of this compound on the cell cycle distribution of K562 cancer cells after 24 hours of treatment. The results show an accumulation of cells in the G0/G1 phase, suggesting a G1 cell cycle arrest.
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 45.2 ± 2.1 | 38.5 ± 1.8 | 16.3 ± 1.5 |
| 5 µM this compound | 58.6 ± 2.5 | 29.1 ± 2.0 | 12.3 ± 1.1 |
| 10 µM this compound | 69.4 ± 3.0 | 19.8 ± 1.6 | 10.8 ± 1.3 |
| 20 µM this compound | 78.1 ± 2.8 | 12.5 ± 1.4 | 9.4 ± 0.9 |
| Values are represented as mean ± standard deviation from three independent experiments. |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the protocol for analyzing the effect of the compound on the cancer cell cycle.
Caption: Workflow for cell cycle analysis using flow cytometry.
Hypothesized Signaling Pathway
Indazole derivatives frequently act as kinase inhibitors.[10] The diagram below proposes a potential mechanism where this compound inhibits a Cyclin-Dependent Kinase (CDK), leading to G1 phase cell cycle arrest.
Caption: Hypothesized inhibition of the CDK4/6-Rb pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Kinase Inhibition Assay for 4-methoxy-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the inhibitory activity of the compound 4-methoxy-1H-indazol-3-amine against a selected protein kinase using the ADP-Glo™ Kinase Assay. This luminescent assay platform offers a sensitive and high-throughput method to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The following application note outlines the experimental procedure, data analysis, and includes representative data for assessing the potency of potential kinase inhibitors.
Introduction
Protein kinases are a critical class of enzymes involved in cellular signal transduction pathways. Their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders, making them prominent targets for drug discovery.[1] The 1H-indazol-3-amine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases, such as BCR-ABL.[2][3] This application note details a robust in vitro method to screen and characterize the inhibitory potential of this compound against a specific kinase. The ADP-Glo™ Kinase Assay is a universal platform suitable for a broad range of kinases and ATP concentrations.[4][5] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP generated is converted to ATP, which is then used to produce a luminescent signal proportional to the kinase activity.[6]
Signaling Pathway and Mechanism of Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, thereby modulating its activity and initiating downstream signaling cascades. For the purpose of this application note, we will consider a hypothetical scenario where this compound is investigated as an inhibitor of a tyrosine kinase involved in a cancer-related signaling pathway. The inhibitor is expected to bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrate and subsequently blocking the downstream signaling events that lead to cell proliferation and survival.
Caption: Hypothetical signaling pathway illustrating kinase activation and inhibition.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format.[7]
Materials and Reagents
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP
-
-
Recombinant Kinase (e.g., ABL1, purchased from a commercial vendor)
-
Kinase Substrate (e.g., a generic peptide substrate like ABLtide)
-
This compound (test compound)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
384-well white, opaque plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Experimental Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
Detailed Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range suitable for determining the IC₅₀ (e.g., 10-point, 3-fold serial dilution).
-
Prepare a 4x working solution of each compound concentration by diluting the DMSO stocks in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Kinase Reaction Setup:
-
To the wells of a 384-well plate, add 2.5 µL of the 4x compound working solutions.
-
Include control wells: "no inhibitor" (DMSO vehicle) for 0% inhibition and "no enzyme" for 100% inhibition.
-
Prepare a 2x kinase/substrate solution in kinase buffer.
-
Add 2.5 µL of the 2x kinase/substrate solution to each well.
-
Gently mix and incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2x ATP solution in kinase buffer. The ATP concentration should be at the Kₘ for the specific kinase, if known.
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well.
-
Mix the plate and incubate for 60 minutes at room temperature.
-
-
Signal Generation and Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[7]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.[7]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each compound concentration is calculated using the following formula:
% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme))
Where:
-
RLU_inhibitor is the relative light units from wells with the test compound.
-
RLU_no_enzyme is the background signal.
-
RLU_no_inhibitor is the signal from the DMSO control (maximum kinase activity).
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Data Presentation
The following table presents hypothetical data for the inhibition of a target kinase by this compound.
| Concentration (nM) | Log Concentration | % Inhibition |
| 1000 | 3.00 | 95.2 |
| 333 | 2.52 | 88.7 |
| 111 | 2.04 | 75.1 |
| 37 | 1.57 | 52.3 |
| 12.3 | 1.09 | 28.9 |
| 4.1 | 0.61 | 10.5 |
| 1.37 | 0.14 | 4.2 |
| 0.46 | -0.34 | 1.1 |
| IC₅₀ (nM) | 40.5 |
Conclusion
The protocol described in this application note provides a robust and reliable method for determining the in vitro inhibitory activity of this compound against a target protein kinase. The ADP-Glo™ Kinase Assay is a highly sensitive, non-radioactive method that is amenable to high-throughput screening and is suitable for the characterization of potential drug candidates. The data generated from this assay are crucial for understanding the potency and structure-activity relationship of novel kinase inhibitors in the drug discovery process.
References
- 1. Kinase Activity Assays [promega.sg]
- 2. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. ulab360.com [ulab360.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
Application Notes and Protocols for In Vivo Studies of Indazole Derivatives in Mouse Models
Disclaimer: Direct in vivo studies on 4-methoxy-1H-indazol-3-amine in mouse models are not available in the reviewed literature. The following application notes and protocols are based on published research on structurally related indazole derivatives and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. These protocols can be adapted for the investigation of this compound.
Indazole and its derivatives are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] Various indazole-based compounds have been explored for their therapeutic potential, including anti-inflammatory and anticancer effects.[1][2][3] In vivo studies are essential for assessing the efficacy, safety, and pharmacokinetic profiles of these compounds in a living organism.
General Experimental Workflow
The successful execution of in vivo studies requires careful planning and a systematic approach. The general workflow involves selecting an appropriate animal model, preparing the test compound, administering the compound through a suitable route, monitoring the animals, and finally, collecting and analyzing the data.
Application Note 1: Anticancer Activity
Several indazole derivatives have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[2][4] Xenograft models in immunodeficient mice are standard for evaluating the in vivo efficacy of potential anticancer compounds.[5]
Experimental Protocol: Xenograft Mouse Model
This protocol outlines the procedure for evaluating the antitumor activity of an indazole derivative in a subcutaneous xenograft model.
-
Cell Culture: Culture a human cancer cell line of interest (e.g., HCT116 colorectal carcinoma, NCI-H1581 lung cancer) under standard conditions.[4]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID mice), typically 6-8 weeks old. Allow them to acclimatize for at least one week before the experiment.
-
Tumor Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., sterile PBS or Matrigel). Implant approximately 1 x 10⁶ cells subcutaneously into the flank of each mouse.[5]
-
Tumor Growth and Grouping: Monitor the mice regularly for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[5]
-
Compound Administration:
-
Prepare the indazole derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compound via the desired route, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection.[5]
-
The dosing schedule can be daily (q.d.) or every other day, based on preliminary toxicity and pharmacokinetic data.
-
-
Monitoring and Data Collection:
-
Endpoint: At the end of the study (e.g., after 2-4 weeks or when tumors in the control group reach a predetermined size), euthanize the animals. Excise the tumors for further analysis, such as weight measurement, histopathology, or biomarker analysis.[5]
Quantitative Data Summary: Anticancer Efficacy
The following table summarizes representative efficacy data for various indazole derivatives from preclinical studies.
| Compound | Dose | Mouse Model | Tumor Growth Inhibition (TGI) | Reference |
| Derivative 3c | 25 mg/kg (oral) | HCT116 Xenograft | 45.3% | [4] |
| Derivative 3f | 25 mg/kg (oral) | HCT116 Xenograft | 58.9% | [4] |
| Derivative 105 | 10 mg/kg/day (oral) | NCI-H1581 Xenograft | 96.9% | [4] |
| Derivative 2f | 12.5 - 25 mg/kg/day | 4T1 Tumor Model | Dose-dependent suppression | [2] |
Potential Signaling Pathway: Induction of Apoptosis
Some indazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[2][6] This is often achieved by modulating the expression of key regulatory proteins in the Bcl-2 family, leading to mitochondrial dysfunction and caspase activation.[6]
Application Note 2: Anti-inflammatory Activity
Indazole derivatives have also been investigated for their anti-inflammatory properties.[1][7] The carrageenan-induced paw edema model in rodents is a classic and widely used assay to screen for acute anti-inflammatory activity.[1]
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol describes the induction of acute inflammation and the evaluation of the anti-inflammatory effects of an indazole derivative.
-
Animal Model: Use Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the indazole derivative or vehicle control to the respective groups, typically via oral or intraperitoneal routes. A standard reference drug, such as Diclofenac, should be used as a positive control.[1]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[1]
-
Measurement of Edema: Measure the paw volume or diameter immediately before the carrageenan injection and at regular intervals afterward (e.g., every hour for up to 5 hours) using a plethysmometer or digital calipers.[1]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Quantitative Data Summary: Anti-inflammatory Efficacy
The following tables summarize representative in vivo and in vitro data for the anti-inflammatory activity of select indazole derivatives.[1]
Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model [1]
| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema |
| Indazole | 100 | 5 | 61.03 |
| 5-Aminoindazole | 100 | 5 | 83.09 |
| Diclofenac (Control) | 10 | 5 | 84.50 |
Table 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition [1]
| Compound | IC₅₀ (µM) |
| Indazole | 23.42 |
| 5-Aminoindazole | 12.32 |
| 6-Nitroindazole | 19.22 |
| Celecoxib (Control) | 5.10 |
Potential Signaling Pathway: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of some indazole derivatives are attributed to their ability to inhibit key enzymes and cytokines in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-α (TNF-α), and Interleukin-1β (IL-1β).[1][7]
References
- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blotting Analysis of the p53-MDM2 Pathway Following Treatment with 4-methoxy-1H-indazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction The tumor suppressor protein p53 plays a crucial role in preventing genome mutation and maintaining cellular integrity. Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. The p53-MDM2 interaction is a prime target for cancer therapy, with inhibitors designed to disrupt this interaction, stabilize p53, and reactivate its tumor-suppressive functions. 4-methoxy-1H-indazol-3-amine is a novel small molecule inhibitor being investigated for its potential to modulate this pathway.
This document provides a detailed protocol for utilizing Western blotting to investigate the effects of this compound on p53 and MDM2 protein levels in cancer cell lines.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental procedure.
Caption: The p53-MDM2 negative feedback loop and the inhibitory action of this compound.
Caption: A generalized workflow for Western blotting analysis.
Experimental Protocols
Cell Culture and Treatment
This protocol assumes the use of a human cancer cell line with wild-type p53 (e.g., A549, U2OS).
-
1.1. Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
1.2. Treatment: The following day, treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) diluted in complete growth medium. Include a vehicle control (e.g., DMSO).
-
1.3. Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
Protein Extraction (Lysis)
-
2.1. Preparation: Place culture plates on ice. Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
2.2. Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
2.3. Scrape and Collect: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
2.4. Incubation & Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
2.5. Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube, avoiding the pellet.
Protein Quantification
-
3.1. Assay: Determine the protein concentration of each sample using a BCA or Bradford protein assay kit, following the manufacturer’s instructions.
-
3.2. Normalization: Based on the concentrations, calculate the volume of lysate needed to load an equal amount of protein (e.g., 20-30 µg) for each sample. Normalize the volume with lysis buffer and add Laemmli sample buffer.
-
3.3. Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
SDS-PAGE and Protein Transfer
-
4.1. Gel Electrophoresis: Load the prepared samples into the wells of a 4-20% precast polyacrylamide gel (or a 10% gel). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
4.2. Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting and Detection
-
5.1. Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
5.2. Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Anti-p53 antibody (e.g., 1:1000 dilution)
-
Anti-MDM2 antibody (e.g., 1:1000 dilution)
-
Anti-β-Actin or Anti-GAPDH antibody (loading control, e.g., 1:5000 dilution)
-
-
5.3. Washing: Wash the membrane three times for 10 minutes each with TBST.
-
5.4. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
5.5. Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
5.6. Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
5.7. Imaging: Capture the chemiluminescent signal using a digital imaging system.
Data Presentation and Analysis
Following imaging, quantify the band intensities using software such as ImageJ. Normalize the intensity of the target proteins (p53, MDM2) to the corresponding loading control (β-Actin). The data can be presented as follows.
Table 1: Densitometric Analysis of p53 and MDM2 Protein Levels
| Treatment Concentration (µM) of this compound | Normalized p53 Levels (Fold Change vs. Control) | Normalized MDM2 Levels (Fold Change vs. Control) |
| 0 (Vehicle Control) | 1.00 | 1.00 |
| 1 | 1.85 | 1.10 |
| 5 | 3.50 | 1.45 |
| 10 | 5.20 | 1.90 |
| 25 | 5.80 | 2.15 |
Note: The data presented above is hypothetical and serves as an example for presentation purposes.
Interpretation of Expected Results Treatment with an effective MDM2 inhibitor like this compound is expected to disrupt the MDM2-p53 interaction. This prevents the MDM2-mediated ubiquitination and degradation of p53, leading to an accumulation of p53 protein within the cell. As p53 is a transcription factor for the MDM2 gene, the stabilized p53 can, in turn, increase the transcription and translation of MDM2, resulting in an observed increase in MDM2 protein levels as well. This demonstrates the activation of the negative feedback loop. The Western blot results should show a dose-dependent increase in the protein levels of both p53 and MDM2.
Application Notes and Protocols: High-Throughput Screening of 4-Methoxy-1H-indazol-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of 4-methoxy-1H-indazol-3-amine derivatives to identify and characterize potential kinase inhibitors. Detailed protocols for a primary biochemical assay and a secondary cell-based assay are included, along with templates for data presentation and visualization of a relevant signaling pathway and experimental workflow. The 1H-indazol-3-amine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its interaction with the hinge region of kinases.[1][2] This makes derivatives of this compound promising candidates for the development of novel therapeutics, particularly in oncology.
Introduction: Targeting Kinase Signaling Pathways
Protein kinases are crucial regulators of numerous cellular processes, including proliferation, survival, and differentiation.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] The indazole nucleus is a key pharmacophore found in several approved anti-cancer drugs that target kinases.[1][5] The this compound core represents a versatile scaffold for the development of novel kinase inhibitors. This application note outlines a systematic approach to screen a library of derivatives based on this scaffold to identify potent and selective inhibitors of a representative tyrosine kinase, Src, which is implicated in various cancers.[3]
Hypothetical Signaling Pathway
The diagram below illustrates a simplified signaling cascade involving a receptor tyrosine kinase (RTK) and the downstream non-receptor tyrosine kinase Src. In many cancers, aberrant activation of RTKs leads to the recruitment and activation of Src, which in turn phosphorylates multiple downstream substrates, driving cell proliferation and survival. The screening campaign aims to identify compounds that inhibit Src kinase activity, thereby blocking this oncogenic signaling.
References
- 1. This compound | 886362-07-8 | Benchchem [benchchem.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Based Drug Design with a 4-Methoxy-1H-indazol-3-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the structure-based design of potent and selective inhibitors utilizing the 4-methoxy-1H-indazol-3-amine scaffold. This scaffold serves as a versatile starting point for targeting various protein kinases implicated in cancer and other diseases. The following sections detail the rationale, experimental protocols, and relevant signaling pathways for the development of novel therapeutics.
Introduction to the this compound Scaffold
The 1H-indazole-3-amine core is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of protein kinases. The addition of a 4-methoxy group can modulate the scaffold's electronic properties and provide a vector for further structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Structure-based drug design (SBDD) is an iterative process that leverages the three-dimensional structure of the target protein to guide the design of novel inhibitors with improved affinity and specificity.
General Workflow for Structure-Based Drug Design
The SBDD process for developing inhibitors based on the this compound scaffold follows a cyclical workflow. This iterative process involves computational design, chemical synthesis, and biological evaluation to optimize lead compounds.
Figure 1: General workflow for structure-based drug design.
Key Protein Kinase Targets
The this compound scaffold has shown promise in targeting several important protein kinases involved in cancer cell proliferation and survival.
-
Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, its overexpression is linked to tumorigenesis.
-
BCR-ABL: A fusion protein with tyrosine kinase activity, characteristic of chronic myeloid leukemia (CML). The T315I mutation confers resistance to many tyrosine kinase inhibitors (TKIs).
-
Epidermal Growth factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth.
-
Phosphoinositide 3-kinase (PI3K): A lipid kinase that plays a central role in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.
Experimental Protocols
Detailed protocols for key in vitro assays are provided below to evaluate the efficacy of newly designed compounds.
Kinase Inhibition Assays
4.1.1. PLK4 Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant PLK4 enzyme
-
Peptide substrate (e.g., a fluorescently labeled peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (derivatives of this compound)
-
Assay Buffer: 25 mM HEPES (pH 7.4), 5 mM MgCl₂, and 0.001% (v/v) Brij 35.[1]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute into the assay buffer.
-
In a 384-well plate, add 5 µL of the 2X inhibitor/buffer solution to the wells.
-
Add 2.5 µL of a substrate/ATP mix (final concentration of ATP, e.g., 16 µM).
-
Initiate the kinase reaction by adding 2.5 µL of the 4X PLK4 enzyme solution.
-
Incubate the plate at 25°C for 4-16 hours.[1]
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Convert ADP to ATP and measure the light signal using a luciferase reaction by adding the Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
4.1.2. EGFR Kinase Inhibition Assay
Materials:
-
Recombinant EGFR (wild-type or mutant)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Test compounds
-
Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT.[2]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Dilute the test compounds, EGFR enzyme, substrate, and ATP in the Kinase Buffer.
-
Add the components to a 384-well plate in the following order: test compound, EGFR enzyme, and substrate/ATP mixture.
-
Incubate the reaction at room temperature for 60 minutes.[2]
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.
-
Record luminescence.
-
Calculate IC50 values from the dose-response curves.
4.1.3. BCR-ABL (T315I) Kinase Inhibition Assay
Materials:
-
Recombinant ABL (T315I) kinase
-
Peptide substrate
-
ATP
-
Test compounds
-
Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT.[3]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Follow the same general procedure as the EGFR Kinase Assay, substituting the ABL (T315I) enzyme and an appropriate peptide substrate.
-
Incubate the kinase reaction for 60 minutes at room temperature.[3]
-
Proceed with the ADP-Glo™ detection steps as described above.
-
Determine the IC50 values for the test compounds against the T315I mutant.
Cell-Based Assays
4.2.1. Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., K562 for BCR-ABL, A549 for EGFR)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/ml in PBS).[4]
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Test compounds
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[5]
-
Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48-72 hours).
-
Add 10 μL of MTT solution to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[5]
-
Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Signaling Pathways
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the cellular effects of the inhibitors.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Activation of receptor tyrosine kinases (RTKs) by growth factors leads to the activation of PI3K, which then phosphorylates PIP2 to generate PIP3.[7] PIP3 recruits Akt to the cell membrane, where it is activated by PDK1 and mTORC2.[8] Activated Akt then phosphorylates a multitude of downstream targets to exert its effects.
Figure 2: Simplified PI3K/Akt signaling pathway.
p53/MDM2 Signaling Pathway
The p53 tumor suppressor protein plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[9][10] The activity of p53 is tightly regulated by its negative regulator, MDM2, which targets p53 for proteasomal degradation.[10][11] Inhibiting kinases that indirectly stabilize p53 can be a therapeutic strategy.
Figure 3: The p53/MDM2 negative feedback loop.
Data Presentation
All quantitative data from the in vitro assays should be summarized in clear and concise tables to facilitate comparison between compounds.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | PLK4 IC50 (nM) | EGFR IC50 (nM) | BCR-ABL WT IC50 (nM) | BCR-ABL T315I IC50 (nM) |
| Lead Compound | Value | Value | Value | Value |
| Derivative 1 | Value | Value | Value | Value |
| Derivative 2 | Value | Value | Value | Value |
| ... | ... | ... | ... | ... |
Table 2: Anti-proliferative Activity of this compound Derivatives
| Compound ID | K562 GI50 (µM) | A549 GI50 (µM) | Other Cell Line GI50 (µM) |
| Lead Compound | Value | Value | Value |
| Derivative 1 | Value | Value | Value |
| Derivative 2 | Value | Value | Value |
| ... | ... | ... | ... |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By employing a systematic structure-based drug design approach, coupled with the detailed experimental protocols outlined in these application notes, researchers can efficiently design, synthesize, and evaluate potent and selective drug candidates for the treatment of cancer and other diseases. The iterative nature of the SBDD workflow allows for the continuous refinement of compound properties to achieve the desired therapeutic profile.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. researchhub.com [researchhub.com]
- 5. atcc.org [atcc.org]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. youtube.com [youtube.com]
- 10. cusabio.com [cusabio.com]
- 11. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
Application Notes and Protocols: Anti-proliferative Activity of 1H-Indazol-3-amine Derivatives on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available data on the specific anti-proliferative activity of 4-methoxy-1H-indazol-3-amine is limited. Therefore, these application notes and protocols utilize data from a closely related and well-characterized derivative, referred to as compound 6o in the cited literature, to provide a representative example of the potential anti-cancer effects of this class of compounds.
Introduction
Indazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anti-tumor effects.[1] The 1H-indazole-3-amine scaffold, in particular, has been identified as a critical component in several kinase inhibitors and other anti-cancer agents.[2] This document provides a summary of the anti-proliferative activities of a representative 1H-indazole-3-amine derivative and detailed protocols for key experimental procedures to assess such activities.
Data Presentation
The anti-proliferative activity of the 1H-indazole-3-amine derivative, compound 6o, was evaluated against a panel of human cancer cell lines and a normal human embryonic kidney cell line using the MTT assay.[2][3] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) of Compound 6o |
| K562 | Chronic Myeloid Leukemia | 5.15 |
| A549 | Lung Cancer | Not specified in source |
| PC-3 | Prostate Cancer | Not specified in source |
| Hep-G2 | Hepatoma | Not specified in source |
| Normal Cell Line | ||
| HEK-293 | Human Embryonic Kidney | 33.2 |
Data sourced from Wang et al., 2023.[2][3]
Proposed Mechanism of Action
Studies on the representative 1H-indazole-3-amine derivative suggest that its anti-proliferative effects are mediated through the induction of apoptosis and cell cycle arrest. The proposed mechanism involves the inhibition of Bcl-2 family members and modulation of the p53/MDM2 signaling pathway.[3][4]
Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the anti-proliferative activity of 1H-indazol-3-amine derivatives.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or its derivative
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1x10^6 cells by centrifugation.
-
Fixation: Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p53, anti-MDM2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer on ice. Centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of 4-methoxy-1H-indazol-3-amine for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 4-methoxy-1H-indazol-3-amine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous assay buffer. What should I do?
A1: this compound, like many indazole derivatives, is a hydrophobic molecule with limited aqueous solubility. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock into your aqueous buffer or cell culture medium to the final desired concentration.
Q2: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
A2: This phenomenon is commonly referred to as "solvent shock" or "crashing out." It occurs when a compound dissolved in a non-aqueous solvent is rapidly diluted into an aqueous solution, causing a localized high concentration of the compound that exceeds its solubility, leading to precipitation. To avoid this, you can:
-
Use a stepwise dilution: First, dilute the DMSO stock solution in a smaller volume of pre-warmed (37°C) medium, vortex gently, and then add this intermediate dilution to the final culture volume.
-
Add the compound dropwise while stirring: Slowly add the stock solution to the medium while gently agitating the vessel to ensure rapid and even distribution.
-
Lower the final concentration: It's possible that the intended final concentration of your compound exceeds its solubility limit in the cell culture medium.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. Generally, a final DMSO concentration of less than 0.5% is considered safe for most cell lines, with many being able to tolerate up to 1% without significant cytotoxicity.[1][2] However, for sensitive or primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.[1] It is crucial to always include a vehicle control (media with the same final DMSO concentration as your experimental samples) to account for any potential effects of the solvent on cell viability and function.
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common and effective solvent for dissolving a wide range of compounds for in vitro screening, other options can be considered if DMSO is not suitable for your specific assay.[3] These may include ethanol, dimethylformamide (DMF), or other organic solvents. However, the compatibility and potential toxicity of any alternative solvent with your cell line and assay components must be thoroughly evaluated.
Q5: Are there other methods to improve the solubility of this compound without using high concentrations of organic solvents?
A5: Yes, several other techniques can be employed to enhance the aqueous solubility of poorly soluble compounds:[4]
-
pH adjustment: The solubility of ionizable compounds is pH-dependent. Since this compound has an amine group, its solubility may increase in acidic conditions (lower pH) where the amine group is protonated. However, the pH must be compatible with your assay and cell health.
-
Use of cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[6]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound in Aqueous Media
| Observation | Potential Cause | Recommended Solution |
| A cloudy precipitate forms immediately upon adding the DMSO stock solution to the cell culture medium. | Solvent Shock: Rapid dilution of the DMSO stock into the aqueous medium.[7] | Perform a stepwise dilution: create an intermediate dilution in a small volume of pre-warmed medium before adding to the final volume. Add the stock solution dropwise while gently vortexing.[7] |
| Concentration Exceeds Solubility Limit: The final concentration of the compound is higher than its maximum solubility in the medium. | Test a lower final concentration of the compound. Determine the maximum soluble concentration experimentally (see Protocol 2). | |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
Issue 2: Delayed Precipitation of this compound in the Incubator
| Observation | Potential Cause | Recommended Solution |
| The medium is initially clear but a precipitate (crystalline or cloudy) appears after several hours or days of incubation. | Compound Instability: The compound may be degrading over time to a less soluble form. | Prepare fresh dilutions of the compound immediately before each experiment. |
| Interaction with Media Components: The compound may interact with salts, amino acids, or proteins in the serum, forming insoluble complexes. | Try a different basal media formulation. If using serum-free media, consider that some compounds are more prone to precipitation without serum proteins like albumin. | |
| pH Shift in Media: Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium. Consider using a different buffering agent or changing the medium more frequently. | |
| Media Evaporation: Evaporation during long-term cultures can increase the concentration of the compound, exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[8] |
Quantitative Data Summary
| DMSO Concentration | General Recommendation for In Vitro Assays | Reference |
| < 0.1% | Generally considered safe for most cell lines, including sensitive and primary cells. Recommended for long-term exposure studies. | [1] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for short-term assays (e.g., up to 72 hours). | [1][2] |
| 0.5% - 1.0% | May cause cytotoxicity in some cell lines. Requires careful validation with appropriate vehicle controls. | [1][2] |
| > 1.0% | Generally considered toxic and should be avoided. | [2] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and perform serial dilutions for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution Preparation: a. Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM or 50 mM). c. Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication may be used to aid dissolution if necessary. d. Visually inspect the solution to ensure it is clear and free of any particulate matter. e. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solution Preparation (to avoid precipitation): a. Thaw a single-use aliquot of the DMSO stock solution at room temperature. b. Pre-warm the cell culture medium or aqueous buffer to 37°C. c. To prepare the final working concentration, perform a stepwise dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), first prepare an intermediate dilution (e.g., 1:100) by adding 1 µL of the stock to 99 µL of pre-warmed medium. d. Gently vortex the intermediate dilution. e. Add the required volume of the intermediate dilution to the final volume of pre-warmed medium to achieve the desired final concentration. f. Always prepare a vehicle control containing the same final concentration of DMSO as the test samples.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
Objective: To experimentally determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plate or microcentrifuge tubes
-
Microscope
Procedure:
-
Prepare a series of dilutions of the compound in the pre-warmed cell culture medium. A common approach is a two-fold serial dilution starting from a concentration that is expected to precipitate.
-
For example, in a 96-well plate, add 100 µL of pre-warmed medium to each well.
-
In the first well, add 2 µL of the 10 mM DMSO stock to 98 µL of medium to achieve a 200 µM solution (final DMSO concentration of 2%). Mix well by pipetting up and down.
-
Transfer 50 µL from the first well to the second well (containing 50 µL of medium) to get a 100 µM solution. Mix well.
-
Continue this serial dilution across the plate.
-
Include a well with medium only and a well with the highest concentration of DMSO used (e.g., 2%) as controls.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points.
-
For a more sensitive assessment, take a small aliquot from each well and examine it under a microscope for the presence of micro-precipitates.
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Hypothetical signaling pathway involving an indazole derivative.
References
Technical Support Center: Synthesis of 4-methoxy-1H-indazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-methoxy-1H-indazol-3-amine. The following information is based on established synthetic strategies for analogous 3-aminoindazoles.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: A common and commercially available starting material is 2-fluoro-6-methoxybenzonitrile. The fluorine atom is a good leaving group for the subsequent nucleophilic aromatic substitution reaction with hydrazine.
Q2: What is the general reaction mechanism for the formation of the indazole ring in this synthesis?
A2: The synthesis typically proceeds via a two-step sequence in a one-pot reaction. First, the hydrazine attacks the carbon of the nitrile group. This is followed by an intramolecular nucleophilic aromatic substitution where the terminal nitrogen of the hydrazine displaces the ortho-halogen (in this case, fluorine), leading to ring closure and the formation of the 3-aminoindazole ring system.
Q3: What are the critical parameters to control for optimizing the reaction yield?
A3: Key parameters to optimize include reaction temperature, choice of solvent, and the equivalents of hydrazine used. The temperature is crucial as insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions. The solvent polarity can influence the reaction rate and solubility of intermediates. The amount of hydrazine can affect the reaction kinetics and byproduct formation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexane) to observe the disappearance of the starting material and the appearance of the product spot.
Q5: What are the common impurities or byproducts in this synthesis?
A5: Common impurities can include unreacted starting material, hydrazone formation, and potential dimer formation.[1] The formation of regioisomers is less common for 3-aminoindazoles formed from 2-halobenzonitriles but should be considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. | - Extend the reaction time and continue monitoring by TLC/HPLC.- Increase the reaction temperature in increments of 10°C. |
| 2. Low Reaction Temperature: The activation energy for the cyclization step may not have been reached. | - Gradually increase the reaction temperature. Refer to the optimization table for guidance. | |
| 3. Poor Quality Reagents: Hydrazine hydrate can degrade over time. | - Use freshly opened or purified hydrazine hydrate. | |
| Formation of Multiple Products (Observed on TLC/HPLC) | 1. Side Reactions: Formation of hydrazones or other byproducts.[1] | - Lower the reaction temperature to minimize side reactions.- Adjust the stoichiometry of hydrazine. |
| 2. Decomposition: The product or starting material may be unstable at the reaction temperature. | - Perform the reaction at a lower temperature for a longer duration. | |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. | - After the reaction, cool the mixture to induce precipitation. If the product remains in solution, remove the solvent under reduced pressure and attempt crystallization from a different solvent system. |
| 2. Product is an oil. | - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.- If crystallization fails, purify by column chromatography. | |
| 3. Co-precipitation of impurities. | - Recrystallize the crude product from a suitable solvent to improve purity. |
Experimental Protocol: Synthesis from 2-fluoro-6-methoxybenzonitrile
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-fluoro-6-methoxybenzonitrile
-
Hydrazine hydrate (64-80% solution in water)
-
n-Butanol (or another high-boiling point solvent like DMSO or NMP)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-6-methoxybenzonitrile (1.0 eq).
-
Add n-butanol (5-10 volumes, e.g., 5-10 mL per gram of starting material).
-
Add hydrazine hydrate (3.0-5.0 eq).
-
Heat the reaction mixture to reflux (approximately 110-120°C for n-butanol) and maintain for 4-24 hours.
-
Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexane).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Wash the solid with cold water and then a small amount of cold ethyl acetate or hexane to remove impurities.
-
If no precipitate forms, remove the solvent under reduced pressure. To the residue, add deionized water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Optimization of Reaction Conditions
The following table presents hypothetical data for the optimization of the synthesis of this compound.
| Entry | Solvent | Temperature (°C) | Time (h) | Hydrazine eq. | Yield (%) |
| 1 | n-Butanol | 100 | 12 | 3.0 | 65 |
| 2 | n-Butanol | 120 | 8 | 3.0 | 85 |
| 3 | n-Butanol | 120 | 8 | 5.0 | 88 |
| 4 | DMSO | 120 | 6 | 3.0 | 92 |
| 5 | DMSO | 140 | 4 | 3.0 | 90 (with some byproduct) |
| 6 | NMP | 120 | 6 | 3.0 | 95 |
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Purification of 4-methoxy-1H-indazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-methoxy-1H-indazol-3-amine by column chromatography. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound and similar polar aromatic amines.
Q1: My compound, this compound, is showing significant peak tailing on the silica gel column. What is the cause and how can I fix it?
A1: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel. This is primarily due to the acidic nature of silica gel, which can lead to strong, non-ideal interactions with the basic amine functional group.[1]
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent to neutralize the acidic silanol groups on the silica surface.[1]
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol).[1]
-
Ammonium Hydroxide: For highly polar amines, a small percentage of ammonium hydroxide in methanol can be effective. A common stock solution is 10% ammonium hydroxide in methanol, which can then be added to the mobile phase (e.g., 1-10% of this stock solution).[2]
-
-
Deactivation of Silica Gel: Before packing the column, you can pretreat the silica gel with a base like triethylamine to reduce its acidity.[2]
-
Alternative Stationary Phases: If modifying the mobile phase doesn't resolve the issue, consider a different stationary phase.
Q2: I am having difficulty separating this compound from polar impurities. How can I improve the resolution?
A2: Achieving good separation between a polar target compound and polar impurities can be challenging. The key is to optimize the selectivity of your chromatographic system.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent System: If you are using a standard ethyl acetate/hexane system, consider switching to a mobile phase with different selectivity, such as dichloromethane/methanol.
-
Gradient Elution: Employing a solvent gradient, where the concentration of the more polar solvent is gradually increased, can significantly improve the resolution of complex mixtures.[2]
-
-
Change the Stationary Phase: Different stationary phases offer different selectivities. If silica gel is not providing adequate separation, consider alumina or a bonded phase like cyano-bonded silica.[2]
-
Adjust the pH: For ionizable compounds, adjusting the pH of the mobile phase can alter their retention and improve separation. However, this is more commonly employed in reversed-phase chromatography.[2]
Q3: My recovery of this compound from the column is very low. What could be the reason?
A3: Low recovery is often due to irreversible adsorption of the basic amine onto the acidic silica gel or potential degradation on the column.[1]
Troubleshooting Steps:
-
Use Mobile Phase Additives: As mentioned for peak tailing, adding a basic modifier like triethylamine can prevent the compound from sticking to the column, thereby improving recovery.[1]
-
Switch to a Less Acidic Stationary Phase: Using neutral or basic alumina, or amine-functionalized silica can prevent both irreversible adsorption and potential degradation of the compound.[1][2]
-
Run the Column Quickly: Minimizing the time the compound spends on the column can sometimes reduce the chances of degradation.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column and other standard chromatography apparatus
2. TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH).
-
Spot the TLC plate and develop it in various solvent systems to find an optimal eluent. A good starting point is a mixture of DCM and MeOH. The addition of a small amount of TEA (e.g., 0.5%) is recommended to improve the spot shape.
-
Aim for an Rf value of ~0.2-0.3 for the target compound in the chosen solvent system for good separation on the column.
3. Column Preparation:
-
Select an appropriate column size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
Allow the silica to settle and then add a thin layer of sand on top to protect the silica bed.
-
Equilibrate the column by running the initial mobile phase through it for at least two column volumes.
4. Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin elution with the chosen mobile phase. A gradient elution is often most effective for separating polar compounds from impurities.
-
Start with a less polar solvent system (e.g., 100% DCM with 0.5% TEA) and gradually increase the polarity by adding methanol (e.g., increasing from 0% to 10% MeOH in DCM, with 0.5% TEA constant throughout).
-
Collect fractions of a consistent volume.
6. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
7. Characterization:
-
Determine the yield and confirm the purity and identity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS).
Data Presentation
Table 1: Recommended Solvent Systems for Initial TLC Screening.
| Solvent System (v/v/v) | Modifier | Typical Starting Ratio | Notes |
| Dichloromethane / Methanol | Triethylamine | 98 : 2 : 0.5 | A good starting point for many polar amines. Adjust the MeOH percentage to achieve the desired Rf. |
| Ethyl Acetate / Hexane | Triethylamine | 70 : 30 : 0.5 | May work if impurities are significantly less polar. |
| Dichloromethane / Methanol | Ammonium Hydroxide (in MeOH) | 95 : 5 (with 1% of 10% NH4OH in MeOH) | For very polar compounds that show strong tailing even with TEA. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Stability and storage conditions for 4-methoxy-1H-indazol-3-amine
This technical support center provides guidance on the stability and storage of 4-methoxy-1H-indazol-3-amine for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets of structurally similar compounds and general chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][4][5] Some sources for similar compounds also recommend storage under an inert atmosphere.[1]
Q2: Is this compound sensitive to light, air, or moisture?
Yes, based on data for analogous compounds, exposure to light, moisture, and air should be minimized.[1][6] It is advisable to protect the compound from light.[1] Containers should be kept tightly closed to avoid moisture absorption and contamination.[3]
Q3: What materials are incompatible with this compound?
Strong oxidizing agents and strong acids are incompatible with this compound.[1][3][4][6] Contact with these materials should be avoided to prevent vigorous reactions and degradation.
Q4: What are the signs of degradation of this compound?
Visual signs of degradation can include a change in color or the formation of a solid mass from a powder. For a more accurate assessment, analytical techniques such as HPLC, LC-MS, or NMR can be used to detect the presence of impurities or degradation products.
Q5: What are the known hazardous decomposition products?
Upon thermal decomposition, this compound may release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][2][4]
Storage and Handling Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Cool place | [1][2][3][4] |
| Atmosphere | Store in a dry place.[1][2][3][4][5][7] Consider storing under an inert atmosphere.[1] | [1][2][3][4][5][7] |
| Light Exposure | Protect from light. | [1] |
| Container | Keep container tightly closed.[1][2][3][4][5][7] | [1][2][3][4][5][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[1][3][4][6] | [1][3][4][6] |
| Handling | Handle in a well-ventilated area.[1][2][3][5][6][7] Avoid dust formation.[1][2][3][5] Avoid contact with skin, eyes, and clothing.[1][2][6] | [1][2][3][5][6] |
Troubleshooting Guide
Q1: My this compound has changed color. Is it still usable?
A color change often indicates degradation. It is recommended to re-analyze the compound using a suitable analytical method (e.g., HPLC, NMR) to determine its purity before use. If significant degradation has occurred, it is advisable to use a fresh batch of the compound.
Q2: I am observing unexpected peaks in my analytical data (e.g., HPLC, NMR). Could this be due to degradation?
Yes, the appearance of new peaks in your analytical data is a strong indicator of degradation or the presence of impurities. Compare the data with a reference standard or the data from a fresh batch of the compound to confirm. If degradation is suspected, review your storage and handling procedures.
Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?
Inconsistent experimental results can be due to compound instability, especially if the compound is not stored or handled properly. Ensure that you are using a fresh, high-purity batch of the compound and that your experimental conditions are not promoting degradation (e.g., exposure to high temperatures, incompatible reagents).
Experimental Protocols
General Protocol for Assessing Compound Stability:
-
Initial Analysis: Upon receiving a new batch of this compound, perform an initial analysis (e.g., HPLC, LC-MS, NMR) to establish a baseline purity profile and confirm its identity.
-
Stress Conditions: To assess stability, subject aliquots of the compound to various stress conditions, such as:
-
Elevated Temperature: Store samples at elevated temperatures (e.g., 40°C, 60°C) for a defined period.
-
Light Exposure: Expose a sample to UV or fluorescent light.
-
Humidity: Store a sample in a high-humidity environment.
-
Solution Stability: Prepare solutions in relevant solvents and store them under different conditions.
-
-
Time-Point Analysis: At regular intervals, analyze the stressed samples and a control sample (stored under recommended conditions) using the same analytical method as in the initial analysis.
-
Data Evaluation: Compare the purity profiles of the stressed samples to the control sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Visualizations
Caption: Workflow for Handling and Storage of this compound.
Caption: Potential Degradation Pathways for this compound.
References
Technical Support Center: Overcoming Resistance to 4-methoxy-1H-indazol-3-amine in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 4-methoxy-1H-indazol-3-amine in their cancer cell line experiments. The information is based on established mechanisms of resistance to indazole-based kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreased sensitivity to this compound. What are the potential causes?
A1: Decreased sensitivity, or acquired resistance, to kinase inhibitors like this compound can arise from several molecular mechanisms. These are broadly categorized as on-target and off-target resistance.
-
On-target resistance typically involves genetic alterations in the drug's direct molecular target. This can include:
-
Secondary mutations in the kinase domain of the target protein, which can prevent the inhibitor from binding effectively. A common example for other kinase inhibitors is the "gatekeeper" mutation.[1][2]
-
Amplification of the target gene, leading to overexpression of the target protein, which can overwhelm the inhibitor.[3]
-
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the inhibited target, allowing the cancer cells to survive and proliferate.[1] Common bypass pathways include:
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
A2: To elucidate the resistance mechanism, a combination of molecular and cellular biology techniques is recommended.
-
For on-target resistance:
-
Sanger or Next-Generation Sequencing (NGS) of the target kinase's gene can identify secondary mutations.[1]
-
Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) can be used to detect gene amplification.
-
Western Blotting can assess the protein expression level of the target kinase.
-
-
For off-target resistance:
-
Phospho-kinase arrays or Western Blotting for key signaling proteins (e.g., p-MET, p-AKT, p-ERK) can identify activated bypass pathways.[1]
-
RNA sequencing (RNA-seq) can provide a global view of changes in gene expression associated with resistance.
-
Q3: What strategies can I employ to overcome resistance to this compound?
A3: Overcoming resistance often involves a multi-pronged approach.
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Combination Therapy: Combining this compound with another inhibitor that targets the identified resistance mechanism is a common strategy.[5] For example:
-
Next-Generation Inhibitors: If a specific resistance mutation is identified, a next-generation indazole-based inhibitor designed to be effective against that mutant may be available or in development.[6][7]
-
Alternative Therapeutic Approaches: Exploring other treatment modalities, such as immunotherapy or chemotherapy, in combination with the targeted therapy could also be considered.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Gradual increase in IC50 value over multiple passages. | Development of a heterogeneous resistant population. | 1. Isolate single-cell clones from the resistant population. 2. Characterize the resistance mechanisms in individual clones. 3. Test combination therapies based on the identified mechanisms. |
| Sudden loss of sensitivity to the compound. | Emergence of a highly resistant subclone with a potent resistance mechanism (e.g., a key secondary mutation). | 1. Immediately perform sequencing of the target kinase to check for mutations. 2. Analyze for significant upregulation of bypass signaling pathways via Western Blot. |
| Inconsistent results in cell viability assays. | 1. Instability of the resistant phenotype. 2. Experimental variability. | 1. Maintain a low concentration of this compound in the culture medium to sustain selective pressure. 2. Ensure consistent cell seeding densities and drug concentrations in all experiments. |
| No obvious on-target or off-target mechanism identified. | 1. Drug efflux pump overexpression (e.g., P-glycoprotein). 2. Alterations in drug metabolism. 3. Epigenetic modifications. | 1. Perform a rhodamine 123 efflux assay to assess P-glycoprotein activity. 2. Investigate the expression of drug-metabolizing enzymes. 3. Consider global methylation and acetylation analyses. |
Quantitative Data Summary
Table 1: Illustrative IC50 Values for Parental and Resistant Cell Lines
| Cell Line | Compound | IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | This compound | 0.5 | 1x |
| Resistant Clone A (T790M-like mutation) | This compound | 5.0 | 10x |
| Resistant Clone B (MET Amplification) | This compound | 7.5 | 15x |
| Resistant Clone B (MET Amplification) | This compound + MET Inhibitor | 0.8 | 1.6x |
Note: These are example values. Actual data will vary depending on the cell line and specific resistance mechanisms.
Key Experimental Protocols
Protocol 1: Generation of a Resistant Cancer Cell Line
This protocol describes a dose-escalation method for developing a cancer cell line with acquired resistance to this compound.[1][9]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
MTT or other cell viability assay kit
Procedure:
-
Determine the initial IC50:
-
Plate the parental cells in a 96-well plate.
-
Treat with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initiate continuous drug exposure:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
-
Gradual dose escalation:
-
Once the cells adapt and resume a stable growth rate (typically after 2-3 passages), increase the drug concentration by 1.5 to 2-fold.[1]
-
Monitor the cells for signs of toxicity. If significant cell death occurs, reduce the concentration to the previous level until the cells recover.
-
-
Establishment of the resistant cell line:
-
Continue the dose escalation until the cells can proliferate in a drug concentration that is at least 10-fold higher than the initial IC50 of the parental cells.[1]
-
-
Characterization and maintenance:
-
Regularly confirm the resistant phenotype by comparing the IC50 to that of the parental cells.
-
Maintain the resistant cell line in a medium containing a maintenance concentration of the drug to prevent the loss of the resistant phenotype.
-
Protocol 2: Western Blot for Bypass Pathway Activation
This protocol details the detection of activated signaling pathways in resistant cells.
Materials:
-
Parental and resistant cell lysates
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Protein extraction and quantification:
-
Lyse parental and resistant cells and quantify the protein concentration.
-
-
SDS-PAGE and protein transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Compare the levels of phosphorylated proteins between the parental and resistant cell lines. An increase in phosphorylation in the resistant line indicates pathway activation.
-
Visualizations
Caption: Inhibition of a target kinase by this compound.
Caption: Major mechanisms of resistance to kinase inhibitors.
Caption: Workflow for generating drug-resistant cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annexpublishers.com [annexpublishers.com]
- 5. Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrmeetingnews.org [aacrmeetingnews.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of Kinase Inhibitors
Disclaimer: The compound "4-methoxy-1H-indazol-3-amine" is primarily recognized as a chemical intermediate used in organic synthesis. As of my last update, there is no substantial body of research identifying it as a kinase inhibitor or detailing its biological off-target effects. The following guide is a generalized template for a hypothetical kinase inhibitor, hereafter referred to as "Inhibitor X," to illustrate the principles and methodologies for minimizing off-target effects in a research setting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My phenotypic results are inconsistent with the known function of the primary target of Inhibitor X. What could be the cause?
A1: This discrepancy often points to off-target effects. Inhibitor X, while potent against its primary target, may bind to and modulate the activity of other kinases or proteins. This can trigger unintended signaling pathways, leading to the observed phenotype.
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that Inhibitor X is engaging its intended target in your experimental system at the concentrations used. Techniques like Western blotting for downstream phosphorylation events, cellular thermal shift assays (CETSA), or direct binding assays can be employed.
-
Perform a Kinome Scan: A kinome-wide profiling assay is the gold standard for identifying off-target interactions. This will provide a comprehensive list of kinases that bind to Inhibitor X.
-
Use a Structurally Unrelated Inhibitor: If possible, try to replicate the experiment with a different inhibitor that targets the same primary protein but has a distinct chemical structure. If the phenotype is reproduced, it is more likely to be an on-target effect.
-
Rescue Experiments: If your experiment involves a loss-of-function phenotype (e.g., cell death), attempt to rescue the phenotype by expressing a form of the target protein that is resistant to Inhibitor X.
Q2: I'm observing significant cell toxicity at concentrations where I expect to see specific inhibition of my target. How can I determine if this is an off-target effect?
A2: High toxicity can be a hallmark of off-target activity. It's crucial to differentiate between toxicity due to potent, on-target inhibition and that caused by interactions with other essential proteins.
Troubleshooting Steps:
-
Dose-Response Curve: Generate a detailed dose-response curve for both the intended biological effect and cell viability. A large divergence between the IC50 (for the effect) and the CC50 (cytotoxic concentration) suggests a potential therapeutic window. If they are very close, off-target toxicity is likely.
-
Control Cell Lines: Use cell lines that do not express the primary target of Inhibitor X. If toxicity is still observed in these cells, it is definitively an off-target effect.
-
Apoptosis/Necrosis Assays: Characterize the nature of the cell death. Different off-target interactions can trigger distinct cell death pathways. Assays for caspase activation (apoptosis) or LDH release (necrosis) can provide clues.
Quantitative Data Summary
The following tables represent hypothetical data for "Inhibitor X" to illustrate how to present such information.
Table 1: Kinase Selectivity Profile of Inhibitor X
| Kinase Target | IC50 (nM) | Binding Affinity (Kd, nM) |
| Primary Target A | 15 | 10 |
| Off-Target B | 250 | 200 |
| Off-Target C | 800 | 750 |
| Off-Target D | 1,500 | 1,300 |
This table summarizes the inhibitory potency and binding affinity of Inhibitor X against its primary target and several identified off-targets.
Table 2: Cellular Potency vs. Cytotoxicity
| Cell Line | Target A IC50 (nM) | Cytotoxicity CC50 (nM) | Selectivity Window (CC50/IC50) |
| WT (Target A Expressing) | 50 | 2,000 | 40 |
| Target A Knockout | >10,000 | 1,800 | Not Applicable |
This table compares the concentration of Inhibitor X required for a biological effect versus the concentration that induces cytotoxicity, highlighting the experimental window.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with either vehicle control or various concentrations of Inhibitor X for 1-2 hours.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen followed by a 37°C water bath).
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the protein levels of the primary target by Western blotting. A shift in the melting curve indicates ligand binding and stabilization.
Visualizations
Caption: On-target vs. off-target signaling pathways for Inhibitor X.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Technical Support Center: Crystallization of 4-methoxy-1H-indazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 4-methoxy-1H-indazol-3-amine. The information is tailored to researchers, scientists, and professionals in drug development. As specific crystallization protocols for this compound are not widely published, the guidance provided is based on established principles for indazole derivatives and related small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the crystallization of this compound?
A1: A definitive single "best" solvent has not been reported in the literature for this specific compound. However, for indazole derivatives, common solvents for recrystallization include alcohols (methanol, ethanol), esters (ethyl acetate), ketones (acetone), and nitriles (acetonitrile). Often, a mixed solvent system is required to achieve optimal crystal growth.
Q2: How do I choose a suitable mixed solvent system?
A2: A good mixed solvent system consists of a "solvent" in which your compound is soluble and a "co-solvent" or "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. For this compound, which has polar functional groups (amine, methoxy, indazole nitrogen), a common approach is to dissolve the compound in a more polar solvent (like ethanol or acetone) at an elevated temperature and then slowly add a less polar co-solvent (like water or hexanes) until turbidity is observed.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase above its melting point. To prevent this, you can try the following:
-
Lower the crystallization temperature: Dissolve the compound at a lower temperature to reduce its solubility.
-
Use a more dilute solution: Adding more of the primary solvent can prevent the compound from becoming supersaturated too quickly.
-
Change the solvent system: The solubility difference in your current system may be too large. Try a different solvent or co-solvent.
-
Slow cooling: Allow the solution to cool very slowly to give the molecules time to arrange into a crystal lattice.
Q4: I am not getting any crystals, even after cooling for an extended period. What are the next steps?
A4: If no crystals form, the solution is likely not supersaturated. You can try to induce crystallization by:
-
Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution to act as a template for crystal growth.
Q5: The purity of my compound does not improve after crystallization. What could be the reason?
A5: This could be due to several factors:
-
Inappropriate solvent choice: The impurities may have similar solubility to your compound in the chosen solvent. A different solvent system may be more effective at excluding the impurities.
-
Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice.
-
Insufficient washing: Ensure the filtered crystals are washed with a small amount of cold crystallization solvent to remove any residual impurities from the surface.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Crystals Form | Solution is not supersaturated. | - Slowly evaporate the solvent.- Add a co-solvent (anti-solvent).- Scratch the inner surface of the flask.- Seed the solution with a pure crystal. |
| "Oiling Out" | Compound is coming out of solution above its melting point. | - Use a more dilute solution.- Lower the initial dissolution temperature.- Employ a slower cooling rate.- Select a different solvent system. |
| Poor Crystal Yield | - Compound is too soluble in the cold solvent.- Insufficient precipitation time. | - Use a solvent in which the compound has lower solubility at cold temperatures.- Increase the proportion of the co-solvent.- Allow for a longer crystallization period at a lower temperature. |
| Small or Needle-like Crystals | Rapid crystal formation due to high supersaturation. | - Decrease the rate of cooling.- Reduce the concentration of the solution.- Use a solvent system that provides moderate solubility. |
| Low Purity After Crystallization | - Impurities have similar solubility.- Impurities are trapped in the crystal lattice. | - Screen for a more selective solvent system.- Ensure slow and controlled cooling.- Wash the crystals thoroughly with cold, fresh solvent. |
Experimental Protocol: General Recrystallization Procedure
This is a generalized procedure for the recrystallization of this compound. The optimal solvent and conditions should be determined experimentally.
1. Solvent Selection:
-
Place a small amount of the crude this compound in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, acetone) to each tube.
-
A good solvent will dissolve the compound when heated but not at room temperature.
-
If a single solvent is not ideal, try mixed solvent systems (e.g., ethanol/water, acetone/hexanes).
2. Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the compound completely.
3. Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot filter the solution to remove the charcoal.
4. Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
For better yield, you can then place the flask in an ice bath or refrigerator.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals in a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for crystallization.
Caption: General experimental workflow for recrystallization.
Improving the pharmacokinetic properties of 4-methoxy-1H-indazol-3-amine
Welcome to the technical support center for researchers focusing on the development of 4-methoxy-1H-indazol-3-amine and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of its pharmacokinetic (PK) properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic challenges associated with this compound?
A1: Based on its structure, this compound is likely to face challenges related to:
-
Metabolic Instability: The methoxy group and the aromatic rings are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance.[1][2] Electron-rich aromatic rings like those with methoxy groups are particularly prone to oxidative metabolism.[3]
-
Poor Aqueous Solubility: The planar, aromatic structure suggests that the compound may have low solubility in water, which can limit its absorption and bioavailability.[4][5]
-
Low Permeability: While the molecule is relatively small, its polarity and potential for hydrogen bonding might affect its ability to passively diffuse across the intestinal membrane.[6][7]
Q2: What is the general workflow for assessing and improving the PK properties of this compound?
A2: A typical workflow involves a tiered approach, starting with in vitro assays to identify liabilities and progressing to in vivo studies for confirmation. This iterative process of design, synthesis, and testing is crucial for successful optimization.
Caption: General workflow for pharmacokinetic optimization.
Troubleshooting Guide: Poor Aqueous Solubility
Problem: My analog of this compound shows poor solubility in aqueous buffers, leading to inconsistent results in biological assays and concerns about oral absorption.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| High Crystallinity / Lipophilicity | Formulation Approaches: Employ strategies like micronization, nanosuspensions, or complexation with cyclodextrins.[4][8][9] | Improved dissolution rate and apparent solubility, enabling better performance in in vitro and in vivo settings.[10] |
| Ionization State | Salt Formation: If the molecule has an ionizable center (like the indazole amine), forming a salt can significantly disrupt the crystal lattice and improve solubility.[4][9] | A salt form with higher aqueous solubility and stability. |
| Molecular Structure | Prodrug Approach: Attach a water-soluble promoiety (e.g., with phosphate or amino acid groups) that is cleaved in vivo to release the active drug.[6][11] | A prodrug with dramatically increased aqueous solubility. For example, a phosphate ester prodrug can increase solubility by >1000-fold.[11] |
| Molecular Structure | Structural Modification: Introduce polar functional groups or disrupt planarity to reduce crystal packing and increase interactions with water. | Analogs with a better balance of lipophilicity and polarity, leading to improved intrinsic solubility. |
Troubleshooting Guide: Rapid Metabolic Clearance
Problem: My compound is rapidly cleared in human liver microsome (HLM) stability assays, suggesting a short in vivo half-life.
Caption: Decision tree for addressing high metabolic clearance.
Q&A for Metabolic Instability
Q: My primary metabolic route is O-demethylation of the methoxy group. What is the best strategy?
A: The most direct strategy is bioisosteric replacement of the metabolically labile methoxy group.[12] This involves substituting the -OCH₃ group with an isostere that is electronically similar but more resistant to metabolism.[13][14]
| Original Group | Potential Bioisostere | Rationale & Considerations |
| Methoxy (-OCH₃) | Fluorine (-F) | Blocks metabolism and can maintain or slightly alter electronic properties. Often increases lipophilicity compared to a hydroxyl group, but the effect relative to a methoxy group can vary.[3] |
| Methoxy (-OCH₃) | Difluoromethyl (-CHF₂) | More metabolically robust. Can act as a hydrogen bond donor, potentially altering target interactions.[12] |
| Methoxy (-OCH₃) | Trifluoromethyl (-CF₃) | Highly stable to metabolism and a strong electron-withdrawing group. Can significantly impact pKa and binding.[12] |
| Methoxy (-OCH₃) | Indazole | Indazoles have been successfully used as isosteres for phenols (a potential metabolite), offering improved PK profiles by being less susceptible to Phase II metabolism like glucuronidation.[15][16][17] |
Q: Metabolite identification shows hydroxylation on the indazole or phenyl ring. What should I do?
A: This indicates the ring is a "metabolic soft spot".[18] Consider the following:
-
Blocking Metabolism: Replace a hydrogen atom at the site of hydroxylation with a fluorine atom. The C-F bond is much stronger than a C-H bond and is not susceptible to CYP-mediated hydroxylation.
-
Modulating Electronics: Introduce electron-withdrawing groups onto the susceptible ring to decrease its electron density, making it less favorable for oxidative metabolism.[1]
Troubleshooting Guide: Low Intestinal Permeability
Problem: My compound shows low apparent permeability (Papp) in the Caco-2 assay, suggesting poor absorption from the gut.
Q: My Caco-2 assay shows a high efflux ratio (>2). What does this mean?
A: An efflux ratio (Papp B-A / Papp A-B) greater than two indicates that your compound is a substrate of an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[19] These transporters actively pump the compound out of the intestinal cells back into the gut lumen, limiting its absorption.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Efflux Transporter Substrate | Structural Modification: Make subtle structural changes to disrupt recognition by the transporter. This can involve altering hydrogen bonding patterns, reducing the number of rotatable bonds, or adding bulky groups. | An analog that is no longer recognized by the efflux transporter, resulting in a lower efflux ratio and higher net permeability. |
| High Polarity / Low Lipophilicity | Prodrug Approach: Mask polar functional groups (like the amine) with a lipophilic promoiety. This increases the overall lipophilicity of the molecule, favoring passive diffusion across the cell membrane.[6][20][21] The promoiety is later cleaved to release the active drug. | A prodrug with enhanced permeability. The permeability of prodrugs is often directly linked to their lipophilicity.[21] |
| Poor Assay Recovery (<50%) | Optimize Assay Conditions: Low recovery can indicate issues with nonspecific binding to the plate or poor solubility in the assay buffer.[19] Include a low concentration of a non-ionic surfactant or Bovine Serum Albumin (BSA) in the receiver buffer.[19][22] | Improved recovery, ensuring the measured Papp value is accurate and not artificially low due to compound loss. |
Experimental Protocols
Protocol 1: Microsomal Stability Assay
This assay measures the rate of metabolism of a compound when incubated with liver microsomes, which are rich in CYP enzymes.[23][24]
-
Reagent Preparation:
-
Test Compound Stock: 10 mM in DMSO.
-
Phosphate Buffer: 100 mM, pH 7.4.
-
Liver Microsomes (Human or Rat): Stock at 20 mg/mL. Dilute in phosphate buffer to 1 mg/mL for the assay.
-
NADPH Regenerating System (Cofactor): Prepare a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
Stopping Reagent: Ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound).
-
-
Assay Procedure:
-
Add the test compound to the diluted microsome solution to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point for the +NADPH condition.
-
Run parallel control incubations:
-
-NADPH Control: Add buffer instead of the NADPH system to check for non-NADPH-dependent metabolism or chemical instability.[25]
-
Heat-Inactivated Control: Use microsomes that have been boiled to check for non-enzymatic degradation.
-
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a 3-4x volume of the ice-cold stopping reagent to quench the reaction.[22]
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the rate constant of elimination (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Clint) using the appropriate equations.
-
Protocol 2: Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier, to predict in vivo drug absorption.[26][27]
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® filter inserts for 18-22 days until a differentiated monolayer is formed.[19]
-
Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be stable and above a pre-determined threshold (e.g., >300 Ω·cm²).[27]
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4). The apical buffer can be adjusted to pH 6.5 to simulate the small intestine environment.[28]
-
Add the test compound (e.g., at 10 µM) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace it with fresh buffer.
-
At the end of the experiment, take a sample from the apical compartment.
-
-
Transport Experiment (Basolateral to Apical - B to A for Efflux):
-
To determine the efflux ratio, perform the experiment in the reverse direction, adding the compound to the basolateral compartment and sampling from the apical compartment.[19]
-
-
Data Analysis:
-
Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the flux (rate of compound appearance in the receiver chamber), A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[19]
-
-
Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B) .
-
Calculate % Recovery to check for issues like binding or metabolism by the cells.[19]
-
| Permeability Class | Papp (A-B) x 10⁻⁶ cm/s | Expected Human Absorption |
| High | > 10 | > 90% |
| Moderate | 2 - 10 | 50 - 90% |
| Low | < 2 | < 50% |
| (Reference values can vary between labs; calibration with known compounds is essential) |
References
- 1. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpbr.in [ijpbr.in]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drughunter.com [drughunter.com]
- 14. elearning.uniroma1.it [elearning.uniroma1.it]
- 15. img01.pharmablock.com [img01.pharmablock.com]
- 16. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]
- 22. benchchem.com [benchchem.com]
- 23. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Addressing 4-methoxy-1H-indazol-3-amine degradation in cell culture media
Welcome to the technical support center for 4-methoxy-1H-indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and degradation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation in my cell culture experiments?
A1: Signs of degradation can manifest in several ways, including a noticeable decrease in the expected biological effect over time, requiring higher concentrations to achieve the same outcome.[1] You might also observe inconsistent results between experimental replicates or the appearance of unexpected cellular phenotypes or toxicity, which could be caused by the formation of active degradation byproducts.[1]
Q2: What are the main factors that contribute to the degradation of this compound in cell culture media?
A2: Several factors can compromise the stability of this compound. These include:
-
Chemical Instability: The aqueous and buffered environment of cell culture media (typically pH 7.2-7.4) can lead to hydrolysis of sensitive functional groups.[2]
-
Enzymatic Degradation: If you are using serum-supplemented media (e.g., FBS), enzymes such as esterases and proteases present in the serum can metabolize the compound.[2]
-
Light Sensitivity: Exposure to ambient laboratory light or light from microscopes can cause photodegradation of light-sensitive compounds.[2]
-
Temperature: Although cell cultures are maintained at 37°C, prolonged incubation at this temperature can accelerate the degradation of some small molecules.
Q3: How often should I replace the media containing this compound in my long-term experiments?
A3: For long-term experiments, it is recommended to replace the media with freshly prepared this compound every 2-3 days.[1] The optimal frequency depends on the specific cell line's metabolic activity and the compound's half-life under your experimental conditions.[1] To establish a precise schedule, it is advisable to determine the compound's half-life in your specific cell culture system.
Q4: Can the solvent used to dissolve this compound affect its stability?
A4: Yes, the choice of solvent is critical.[1] It is important to use a solvent that is compatible with your cell culture system and does not promote the degradation of the compound. For many small molecules, DMSO is a common solvent, but it is crucial to prepare fresh stock solutions and minimize freeze-thaw cycles by storing aliquots for single use.[1]
Troubleshooting Guide
This guide will help you troubleshoot common issues you may encounter when using this compound in your experiments.
Issue 1: Diminished or Inconsistent Biological Activity
If you observe a gradual loss of the compound's effect or inconsistent results between replicates, consider the following:
| Potential Cause | Troubleshooting Step |
| Degradation in Media | Determine the half-life of this compound in your specific cell culture media using HPLC analysis (see Experimental Protocols). Increase the frequency of media changes with a fresh compound. |
| Cell Metabolism | High cell confluency can lead to rapid metabolism of the compound.[1] Maintain a consistent and lower cell density. Consider using a lower passage number of cells. |
| Stock Solution Instability | Prepare fresh stock solutions from powder.[1] Aliquot for single use to avoid multiple freeze-thaw cycles. Verify the concentration of your stock solution. |
| Pipetting Errors | Ensure your pipettes are properly calibrated to guarantee accurate dispensing of the compound.[1] |
Issue 2: Unexpected Cellular Toxicity or Phenotypes
The appearance of unexpected cellular responses could be due to the formation of degradation byproducts.
| Potential Cause | Troubleshooting Step |
| Formation of Toxic Byproducts | Analyze the cell culture media for the presence of degradation products using techniques like LC-MS. |
| Light-Induced Degradation | Protect your media and stock solutions from light by using amber tubes and minimizing exposure to direct light. |
| pH Shift in Media | Monitor the pH of your cell culture media, as significant shifts can accelerate degradation. Ensure your incubator's CO₂ levels are stable. |
Experimental Protocols
Protocol 1: Determining the Half-Life of this compound in Cell Culture Media by HPLC
This protocol outlines the steps to quantify the stability of this compound in your specific cell culture media.
Materials:
-
This compound
-
Your specific cell culture media (e.g., DMEM with 10% FBS)
-
HPLC system with a UV detector and a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
-80°C freezer
-
Microcentrifuge and tubes
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture media at the final working concentration.
-
Incubate the media under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect aliquots of the media.
-
Immediately store the collected aliquots at -80°C until analysis.[1]
-
-
HPLC Analysis:
-
Thaw the samples.
-
Precipitate proteins by adding three volumes of ice-cold acetonitrile.
-
Vortex and incubate on ice for 30 minutes.
-
Centrifuge at high speed to pellet the precipitate.
-
Transfer the supernatant to an HPLC vial.[1]
-
Inject the sample onto the C18 HPLC column.
-
Use a mobile phase and gradient suitable for separating the compound from media components.
-
Detect the compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of the compound in your samples at each time point by comparing the peak area to the standard curve.[1]
-
Plot the concentration versus time and fit the data to a first-order decay model to calculate the half-life (t₁/₂).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for Determining Compound Half-Life in Media.
Caption: Factors Leading to Compound Degradation and Consequences.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
References
Technical Support Center: Optimizing Derivatization of 4-Methoxy-1H-indazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 4-methoxy-1H-indazol-3-amine. The following information is curated to address common challenges and optimize reaction conditions for successful synthesis of derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The primary amino group at the 3-position is the most common site for derivatization. Typical reactions include N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry for creating diverse compound libraries.[1][2]
Q2: Why is a base necessary for N-acylation reactions?
A2: When using acylating agents like acyl halides or anhydrides, an acidic byproduct (e.g., HCl) is formed. A base, such as pyridine or triethylamine, is crucial to neutralize this acid. Without a base, the acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]
Q3: How can I control regioselectivity during N-alkylation to avoid the formation of N1 and N2 isomers?
A3: The formation of both N1 and N2 alkylated isomers is a common issue in indazole chemistry.[1] To favor N1-alkylation, a common strategy involves deprotonation of the indazole nitrogen with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF) before adding the alkylating agent.[3] The choice of base and solvent system is critical for achieving high regioselectivity.
Q4: What are the key parameters to consider when optimizing a Buchwald-Hartwig amination with an aminoindazole?
A4: The critical factors for a successful Buchwald-Hartwig amination are the choice of palladium pre-catalyst, ligand, and base. For unprotected indazoles, bulky biarylphosphine ligands such as RuPhos or BrettPhos, paired with a strong, non-nucleophilic base like LiHMDS, can be effective.[1] The reaction temperature and solvent also play a significant role and should be optimized.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of this compound.
Problem 1: Low Yield in N-Acylation Reaction
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction stalls, consider increasing the temperature or reaction time. |
| Moisture in Reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents as moisture can hydrolyze the acylating agent.[4] |
| Inadequate Base | Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine to neutralize the acid byproduct.[4] For less reactive amines, a stronger base might be necessary. |
| Poor Solubility | Ensure that all starting materials are soluble in the chosen solvent. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[2][4] |
| Impure Reagents | Use freshly opened or purified reagents. The purity of the acylating agent, amine, and base is critical for high yields.[4] |
Problem 2: Formation of Multiple Products in N-Alkylation
| Potential Cause | Troubleshooting Recommendation |
| Lack of Regioselectivity (N1 vs. N2 Isomers) | To favor N1 alkylation, deprotonate the indazole with a strong base (e.g., NaH) in an anhydrous aprotic solvent (e.g., THF) at 0 °C before adding the alkylating agent.[3] For N2 selectivity, different conditions, potentially involving metal catalysis, might be required and would need to be explored based on literature precedents for similar substrates. |
| Di-alkylation | Use a stoichiometric amount of the alkylating agent (1.0-1.2 equivalents). Adding the alkylating agent slowly at a low temperature can also help minimize over-alkylation. |
| Side Reactions | The methoxy group is generally stable, but under harsh acidic or basic conditions, it could potentially be cleaved. Ensure the reaction conditions are not excessively harsh. |
Experimental Protocols
General Protocol for N-Acylation
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Methodology:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (pyridine or triethylamine) to the solution.
-
Add the acyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Visualizing Experimental Workflows
A systematic approach is crucial for optimizing reaction conditions. The following diagram illustrates a logical workflow for troubleshooting a low-yielding derivatization reaction.
Caption: A logical workflow for troubleshooting and optimizing derivatization reactions.
The following diagram illustrates the decision-making process for controlling regioselectivity in N-alkylation reactions of indazoles.
Caption: Decision-making process for achieving regioselective N-alkylation of indazoles.
References
Validation & Comparative
Comparative study of 4-methoxy-1H-indazol-3-amine and other indazole inhibitors
For researchers, scientists, and drug development professionals, the indazole scaffold represents a cornerstone in the design of potent kinase inhibitors. This guide provides a comparative analysis of several key indazole-based inhibitors, supported by experimental data and detailed methodologies. It is important to note that a comprehensive search of scientific literature and databases did not yield publicly available quantitative data on the kinase inhibitory activity of 4-methoxy-1H-indazol-3-amine. Therefore, a direct comparison with this specific compound is not possible at this time. This guide will focus on well-characterized indazole inhibitors to provide a valuable comparative resource.
Introduction to Indazole Inhibitors
The indazole core is a bicyclic aromatic structure that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an effective pharmacophore for designing potent and selective inhibitors.[1] Numerous indazole-containing drugs have been developed and approved for clinical use, targeting a range of protein kinases involved in cancer and other diseases.[2]
Comparative Inhibitory Activity of Indazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of several prominent indazole-based kinase inhibitors against various protein kinases. Lower IC50 values indicate higher potency.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type/Context |
| Axitinib | VEGFR1 | 0.1 | Cell-free |
| VEGFR2 | 0.2 | Cell-free | |
| VEGFR3 | 0.1-0.3 | Cell-free | |
| PDGFRβ | 1.6 | Cell-based | |
| c-Kit | 1.7 | Cell-based | |
| PLK4 | 4.2 | Not Specified | |
| Pazopanib | VEGFR1 | 10 | Cell-free |
| VEGFR2 | 30 | Cell-free | |
| VEGFR3 | 47 | Cell-free | |
| PDGFRα | 71 | Not Specified | |
| PDGFRβ | 84 | Cell-free | |
| c-Kit | 74 | Cell-free | |
| Bemcentinib (R428) | AXL | 14 | Not Specified |
| UNC2025 | MER | < 1 | Cell-free |
| FLT3 | < 1 | Cell-free | |
| AXL | 1.6 | In vitro | |
| Compound C05 | PLK4 | < 0.1 | Not Specified |
| Compound K22 | PLK4 | 0.1 | In vitro |
| AKE-72 | BCR-ABL (Wild-Type) | < 0.5 | Not Specified |
| BCR-ABL (T315I mutant) | 9 | Not Specified |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate a key signaling pathway targeted by indazole inhibitors and a typical workflow for determining inhibitor potency.
Caption: VEGFR Signaling Pathway Inhibition by Indazole Compounds.
Caption: Generalized Experimental Workflow for IC50 Determination.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are methodologies for key experiments cited in the evaluation of indazole inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Indazole test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the indazole inhibitor in DMSO and then dilute further in the kinase assay buffer.
-
Kinase Reaction: In a multi-well plate, add the kinase, its specific substrate, and the serially diluted inhibitor.
-
Reaction Initiation: Initiate the reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent, which contains enzymes that convert the generated ADP into ATP, driving a luciferase reaction that produces light.
-
Data Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: The amount of light generated is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)[3]
-
Cell culture medium and supplements
-
Indazole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indazole inhibitor and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting to a dose-response curve.[4]
Conclusion
The indazole scaffold is a highly valuable core structure for the development of kinase inhibitors, with several compounds demonstrating potent activity against a range of clinically relevant kinases. This guide provides a comparative overview of some of the most well-characterized indazole-based inhibitors, offering valuable insights for researchers in the field.
It is important to reiterate that despite a thorough search of scientific literature, no publicly available experimental data on the kinase inhibitory profile or anti-proliferative activity of This compound was found. Consequently, a direct comparison of this specific compound with the inhibitors presented in this guide is not feasible at present. Further research and publication of data for this compound are necessary to enable its comparative evaluation.
References
Validating the Mechanism of Action of 4-methoxy-1H-indazol-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. The compound 4-methoxy-1H-indazol-3-amine, a member of this versatile class, is hypothesized to function as a kinase inhibitor. Its 1H-indazol-3-amine moiety is recognized as an effective "hinge-binding" fragment, capable of interacting with the ATP-binding pocket of various protein kinases, a critical mechanism in disrupting cancer-related signaling pathways.
This guide provides a comparative analysis of the presumed mechanism of action of this compound by examining experimental data from structurally related indazole-based inhibitors targeting key oncogenic kinases: Polo-like kinase 4 (PLK4), c-Met, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and AXL receptor tyrosine kinase. Detailed experimental protocols for validating target engagement and inhibitor activity are also presented to aid in the design and interpretation of future studies.
Data Presentation: Comparative Inhibitory Potency of Indazole-Based Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several indazole-based inhibitors against their primary kinase targets and a selection of off-targets. Lower IC50 values indicate higher potency. This data serves as a reference for predicting the potential target profile and selectivity of this compound.
| Inhibitor (Scaffold) | Primary Target | IC50 (nM) | Key Off-Targets | Off-Target IC50 (nM) | Reference |
| CFI-400945 (Indazole) | PLK4 | 2.8 | AURKB, TRKA, TRKB, Tie2/TEK | >50,000 (for PLK1-3) | [1][2] |
| Compound 4d (Indazole) | c-Met | 170 | Not specified | Not specified | [3] |
| Axitinib (Indazole) | VEGFR-2 | 0.2 | PDGFRβ, c-Kit | 1.6, 1.7 | [4] |
| Pazopanib (Indazole) | VEGFR-2 | 30 | c-Kit, PDGFRα/β | 74, 71, 84 | [4] |
| UNC2025 (Indazole) | AXL | 1.6 | MER, FLT3 | <1 | [5] |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and the workflows of essential experimental techniques for validating its mechanism of action.
Figure 1. General mechanism of competitive kinase inhibition.
Figure 2. Overview of key kinase signaling pathways.
Figure 3. Workflow for validating the mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods and can be adapted for the specific investigation of this compound.
LanthaScreen® Eu Kinase Binding Assay
Objective: To determine the in vitro inhibitory constant (IC50) of a test compound against a purified kinase.
Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive tracer. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Recombinant kinase of interest (e.g., PLK4, c-Met, VEGFR-2, AXL)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer specific for the kinase family
-
Test compound (this compound) serially diluted in DMSO
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, non-binding surface microplates
Procedure:
-
Compound Plating: Prepare a 10-point, 4-fold serial dilution of the test compound in DMSO. Add 5 µL of each dilution to triplicate wells of the 384-well plate. Include DMSO-only wells as a no-inhibitor control.
-
Kinase/Antibody Mixture Preparation: Prepare a 2X working solution of the kinase and Eu-labeled antibody in Kinase Buffer A. The final concentration will be target-specific (e.g., 2-10 nM kinase, 2-5 nM antibody).
-
Tracer Preparation: Prepare a 2X working solution of the appropriate Kinase Tracer in Kinase Buffer A. The final concentration will be at or near the Kd of the tracer for the kinase.
-
Assay Assembly: Add 5 µL of the 2X kinase/antibody mixture to all wells.
-
Add 5 µL of the 2X tracer solution to all wells. The final reaction volume is 15 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a test compound with its putative protein target in a cellular context.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble target protein remaining after heating cell lysates or intact cells to various temperatures. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.
Materials:
-
Cultured cells expressing the target kinase
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific to the target kinase for Western blotting
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.
-
Cell Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Protein Quantification and Western Blotting: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody against the target kinase.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the data to the non-heated control (100% soluble protein). Plot the percentage of soluble protein against the temperature to generate melting curves for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
Kinobeads Competition Assay
Objective: To determine the selectivity profile of a kinase inhibitor across a broad range of kinases in a native cellular proteome.
Principle: This chemical proteomics approach uses beads coupled with a mixture of non-selective, ATP-competitive kinase inhibitors ("kinobeads") to enrich for kinases from a cell lysate. A free test compound in the lysate will compete with the kinobeads for binding to its target kinases. The relative amount of each kinase pulled down by the beads is quantified by mass spectrometry. A reduced pulldown in the presence of the test compound indicates binding.
Materials:
-
Cell lysate from the cell line of interest
-
Kinobeads (commercially available or prepared in-house)
-
Test compound (this compound) at various concentrations
-
Wash buffers
-
Reagents for on-bead protein digestion (e.g., trypsin)
-
LC-MS/MS system for proteomic analysis
Procedure:
-
Lysate Preparation: Prepare a native cell lysate under conditions that preserve kinase structure and activity.
-
Competition Binding: Incubate the cell lysate with increasing concentrations of the test compound or a vehicle control (DMSO) for a defined period (e.g., 1 hour).
-
Kinobeads Pulldown: Add the kinobeads slurry to the lysates and incubate to allow for kinase binding.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Elute and digest the bound proteins, typically using an on-bead digestion protocol with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry (e.g., label-free quantification or SILAC).
-
Data Analysis: Identify and quantify the kinases in each sample. For each identified kinase, generate a dose-response curve by plotting its relative abundance against the logarithm of the test compound concentration. These curves can be used to determine the dissociation constant (Kd) and assess the selectivity of the compound across the kinome.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Unraveling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Indazol-3-amine Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of substituted 1H-indazol-3-amine analogs, a promising scaffold in the development of novel anticancer therapeutics. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways to facilitate a deeper understanding of this compound class.
The 1H-indazole-3-amine core has been identified as a critical pharmacophore in the design of kinase inhibitors and other anticancer agents.[1] Its ability to act as a hinge-binding fragment for kinases makes it a valuable starting point for the development of targeted therapies.[1][2] This guide focuses on the impact of various substitutions on the indazole ring system, elucidating how structural modifications influence cytotoxic activity against several human cancer cell lines.
Comparative Analysis of Anticancer Activity
The antiproliferative effects of a series of 1H-indazole-3-amine derivatives have been evaluated against a panel of human cancer cell lines, including chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (Hep-G2). The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of the cytotoxic potency of these analogs.
A significant finding from these studies is the potent and selective activity of certain derivatives. For instance, compound 6o demonstrated a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and exhibited good selectivity when compared to normal human embryonic kidney cells (HEK-293), with an IC50 of 33.2 µM.[2][3] The data from these studies are summarized in the tables below.
Table 1: In Vitro Antiproliferative Activity of Mercapto-Acetamide Indazole Derivatives (5a-5q)
| Compound | R¹ | R² | K562 IC₅₀ (µM) | A549 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Hep-G2 IC₅₀ (µM) |
| 5a | 3-F-4-Cl | 4-OCH₃ | 9.32 ± 0.59 | 4.66 ± 0.45 | 15.48 ± 1.33 | 12.67 ± 1.31 |
| 5b | 3-F-4-Cl | 4-F | 6.97 ± 0.99 | 5.25 ± 0.57 | 12.33 ± 1.03 | 10.21 ± 0.88 |
| 5c | 3-F-4-Cl | 4-Cl | 8.15 ± 0.78 | 6.32 ± 0.61 | 14.78 ± 1.25 | 11.54 ± 1.02 |
| 5d | 3-F-4-Cl | 4-Br | 7.54 ± 0.69 | 5.88 ± 0.54 | 13.99 ± 1.18 | 10.98 ± 0.95 |
| 5e | 3-F-4-Cl | 4-CF₃ | 5.89 ± 0.51 | 4.12 ± 0.38 | 10.21 ± 0.91 | 8.65 ± 0.77 |
| 5f | 3-F-4-Cl | 2,4-diF | 6.21 ± 0.55 | 4.78 ± 0.43 | 11.55 ± 1.01 | 9.32 ± 0.81 |
| 5g | 3-F-4-Cl | 3,4-diCl | 7.98 ± 0.72 | 6.01 ± 0.58 | 14.23 ± 1.21 | 11.12 ± 0.99 |
| 5h | 4-F | 4-OCH₃ | 10.11 ± 0.95 | 7.23 ± 0.68 | 16.89 ± 1.45 | 13.87 ± 1.22 |
| 5i | 4-F | 4-F | 8.87 ± 0.81 | 6.54 ± 0.62 | 15.43 ± 1.33 | 12.65 ± 1.11 |
| 5j | 4-F | 4-Cl | 9.54 ± 0.88 | 6.98 ± 0.65 | 16.21 ± 1.41 | 13.21 ± 1.18 |
| 5k | 4-F | 4-Br | 12.17 ± 2.85 | >50 | >50 | 3.32 ± 0.43 |
| 5l | 4-F | 4-CF₃ | 7.21 ± 0.65 | 5.33 ± 0.49 | 12.98 ± 1.12 | 10.54 ± 0.92 |
| 5m | 4-F | 2,4-diF | 7.89 ± 0.71 | 5.99 ± 0.56 | 14.01 ± 1.20 | 11.01 ± 0.97 |
| 5n | 4-F | 3,4-diCl | 9.99 ± 0.92 | 7.11 ± 0.67 | 16.54 ± 1.43 | 13.54 ± 1.20 |
| 5o | 4-OCH₃ | 4-OCH₃ | 11.23 ± 1.05 | 8.12 ± 0.75 | 18.21 ± 1.58 | 15.01 ± 1.32 |
| 5p | 4-OCH₃ | 4-F | 10.01 ± 0.93 | 7.54 ± 0.70 | 17.01 ± 1.48 | 14.02 ± 1.25 |
| 5q | 4-OCH₃ | 4-Cl | 10.87 ± 1.01 | 7.98 ± 0.73 | 17.87 ± 1.54 | 14.54 ± 1.29 |
Data adapted from a study by Wang et al. (2023).[2]
Table 2: In Vitro Antiproliferative Activity of Piperazine-Indazole Derivatives (6a-6u)
| Compound | R¹ | R² | K562 IC₅₀ (µM) | A549 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Hep-G2 IC₅₀ (µM) |
| 6a | 3-F-4-Cl | 4-F | 5.19 ± 0.29 | 8.21 ± 0.56 | 6.12 ± 0.10 | 5.62 ± 1.76 |
| 6b | 3-F-4-Cl | 4-Cl | 18.62 ± 2.14 | >50 | >50 | >50 |
| 6m | 3-F-4-Cl | 3,4-diCl | 17.91 ± 1.55 | >50 | >50 | >50 |
| 6n | 3-F-4-Cl | 4-OCH₃ | 13.33 ± 1.18 | >50 | >50 | >50 |
| 6o | 3-F-4-Cl | 4-CF₃ | 5.15 ± 0.55 | 10.23 ± 0.98 | 8.98 ± 0.85 | 9.12 ± 0.88 |
| 6p | 3-F-4-Cl | 2-Cl | >50 | >50 | >50 | >50 |
| 6q | 4-F | 2,4-diF | 5.61 ± 0.49 | 12.34 ± 1.11 | 10.21 ± 0.92 | 11.01 ± 0.99 |
| 6r | 4-F | 4-Cl | 10.03 ± 0.91 | >50 | >50 | >50 |
| 6s | 4-F | 4-Br | 10.78 ± 0.98 | >50 | >50 | >50 |
| 6t | 4-F | 4-CN | 11.08 ± 1.02 | >50 | >50 | >50 |
| 6u | 4-F | 4-pyridinyl | >50 | >50 | >50 | >50 |
Data adapted from a study by Wang et al. (2023).[2]
Structure-Activity Relationship Insights
Analysis of the data reveals several key SAR trends:
-
Substitution at the R² Position: For the piperazine derivatives, the nature of the substituent on the terminal phenyl ring (R²) significantly impacts activity. Electron-withdrawing groups, such as trifluoromethyl (CF₃) and fluoro (F), are generally favorable for potent anticancer activity, as seen in compounds 6o and 6q .[2]
-
Substitution at the R¹ Position: The substitution pattern on the indazole core (R¹) also plays a crucial role. A 3-fluoro-4-chloro substitution pattern on the phenyl ring attached to the indazole core appears to be beneficial for activity, as demonstrated by the potent analogs 6a and 6o .[2]
-
Mercapto-acetamide vs. Piperazine Linker: A comparison between the two series suggests that the nature of the linker and the appended moiety significantly influences both potency and selectivity. The piperazine-containing derivatives, in some cases, exhibit more potent and selective activity against the K562 cell line.[2]
Signaling Pathway Analysis
Compound 6o has been shown to induce apoptosis and affect the cell cycle in K562 cells.[2][3] Further investigation suggests that its mechanism of action may involve the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway.[2][3][4] This dual effect on key cancer-related pathways highlights the therapeutic potential of this class of compounds.
Caption: Proposed mechanism of action for 1H-indazol-3-amine analogs.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
Cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)
-
Complete culture medium
-
Test compounds (1H-indazol-3-amine analogs)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for the MTT cell proliferation assay.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, etc.)
-
384-well plates
-
Test compounds
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced or the remaining ATP.
-
Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
References
Indazole-Based Kinase Inhibitors: A Comparative Analysis Against Established Therapeutics
For Immediate Release
In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved potency, selectivity, and resistance profiles is relentless. This guide provides a comparative analysis of emerging indazole-based kinase inhibitors against established, FDA-approved drugs, offering a data-centric overview for researchers, scientists, and drug development professionals. We focus on two key areas of oncology: angiogenesis, through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and chronic myeloid leukemia, by targeting the BCR-ABL fusion protein.
Executive Summary
The indazole scaffold has proven to be a privileged structure in medicinal chemistry, giving rise to a new generation of potent kinase inhibitors. This guide will delve into the comparative efficacy of a novel indazole-based VEGFR-2 inhibitor and a pan-BCR-ABL inhibitor, benchmarking their performance against established drugs—Sorafenib/Sunitinib and Imatinib/Ponatinib, respectively. The analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.
I. Indazole-Based VEGFR-2 Inhibitor vs. Sorafenib and Sunitinib
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, with VEGFR-2 playing a central role. The following data compares a promising indazole-based VEGFR-2 inhibitor, compound 30 , with the established multi-kinase inhibitors Sorafenib and Sunitinib.
Data Presentation: In Vitro Inhibitory Activity against VEGFR-2
| Compound | Type | Target Kinase | IC50 (nM) |
| Indazole Compound 30 | Investigational | VEGFR-2 | 1.24[1] |
| Sorafenib | Established | VEGFR-2 | 90[1][2] |
| Sunitinib | Established | VEGFR-2 | 10[1] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that the investigational indazole compound 30 exhibits significantly higher potency against VEGFR-2 in vitro compared to Sorafenib and is also more potent than Sunitinib.
Signaling Pathway: VEGFR-2
The binding of VEGF to VEGFR-2 triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Key pathways activated include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.
II. Indazole-Based Pan-BCR-ABL Inhibitor vs. Imatinib and Ponatinib
The BCR-ABL oncoprotein is the hallmark of chronic myeloid leukemia (CML). While Imatinib revolutionized CML treatment, resistance, particularly through the T315I mutation, remains a challenge. This section compares a novel 3-aminoindazole derivative, AKE-72 , with the first-generation inhibitor Imatinib and the third-generation inhibitor Ponatinib.
Data Presentation: In Vitro Inhibitory Activity against BCR-ABL
| Compound | Type | Target Kinase | IC50 (nM) |
| AKE-72 | Investigational | BCR-ABL (Wild-Type) | < 0.5 |
| BCR-ABL (T315I Mutant) | 9 | ||
| Imatinib | Established | BCR-ABL (Wild-Type) | 25-100 (cell-based) |
| BCR-ABL (T315I Mutant) | >10,000 | ||
| Ponatinib | Established | BCR-ABL (Wild-Type) | 0.37 |
| BCR-ABL (T315I Mutant) | 2.0 |
IC50 values can vary depending on the assay conditions (biochemical vs. cell-based).
AKE-72 demonstrates exceptional potency against both wild-type and the highly resistant T315I mutant of BCR-ABL, comparable to the potent third-generation inhibitor Ponatinib and significantly more effective against the T315I mutant than Imatinib.
Signaling Pathway: BCR-ABL
The constitutively active BCR-ABL tyrosine kinase activates multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis in hematopoietic cells.
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Objective: To determine the IC50 value of an inhibitor against a target kinase.
-
Materials: Recombinant kinase, kinase assay buffer, ATP, a suitable substrate (e.g., a biotinylated peptide), test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase and the test compound to the wells of a microplate and incubate to allow for binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for a defined period at a controlled temperature.
-
Stop the reaction and quantify the amount of product formed or ATP consumed using a suitable detection reagent and a plate reader.
-
The results are plotted as the percentage of kinase activity versus inhibitor concentration, and the IC50 value is calculated using non-linear regression.
-
Cell-Based Proliferation/Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation and viability of cancer cells.
-
Objective: To determine the IC50 value of an inhibitor on the viability of cancer cells.
-
Materials: Cancer cell line expressing the target kinase, cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate spectrophotometer.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting viability against the logarithm of the inhibitor concentration.
-
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of a target protein within a signaling pathway, providing evidence of target engagement and pathway inhibition.
-
Objective: To assess the effect of an inhibitor on the phosphorylation of a target kinase or its downstream substrates.
-
Materials: Cell lysates from cells treated with the inhibitor, SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% BSA in TBST), primary antibodies (specific for the phosphorylated and total protein), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Separate proteins from cell lysates by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein.
-
IV. Conclusion
The indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. The examples presented in this guide highlight the potential of indazole derivatives to surpass the potency of established drugs in targeting key oncogenic kinases like VEGFR-2 and BCR-ABL. The superior activity of these investigational compounds, particularly against drug-resistant mutants, underscores the importance of continued research and development in this chemical space. The provided experimental protocols offer a framework for the preclinical evaluation of such novel therapeutic candidates.
References
A Researcher's Guide to Control Experiments for 4-methoxy-1H-indazol-3-amine Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and interpreting control experiments for the biological evaluation of 4-methoxy-1H-indazol-3-amine, a compound belonging to the indazole class of molecules frequently investigated for their kinase inhibitory potential. Rigorous use of controls is paramount to validate on-target effects, identify potential off-target activities, and ensure the scientific validity of your findings.
Logical Framework for Compound Validation
The biological evaluation of a novel small molecule like this compound typically follows a hierarchical approach, starting with biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess its effects in a more physiological context.
Control Experiments for In Vitro Kinase Assays
Biochemical kinase assays are essential for determining the direct inhibitory activity of this compound against a purified kinase. The following controls are critical for validating the results.
Comparative Data for Positive Control Kinase Inhibitors
The selection of a positive control inhibitor should be guided by the target kinase. The following table provides IC50 values for common, broad-spectrum and targeted kinase inhibitors against several representative kinases.
| Inhibitor | Target Kinase | IC50 (nM) |
| Staurosporine | PKC | 0.7[1] |
| PKA | 7[2] | |
| c-Src | 6[2] | |
| CAMKII | 20[2] | |
| Dasatinib | c-Abl | < 1[3] |
| c-Src | 0.5[4] | |
| c-KIT | < 30[4] | |
| PDGFRβ | < 30[4] | |
| Sunitinib | VEGFR2 | 80[5] |
| PDGFRβ | 2[5] | |
| c-Kit | Potent inhibitor[5] | |
| FLT3 | 50 (for ITD mutant)[6] |
Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)
This protocol provides a general framework for an in vitro kinase assay using a luminescence-based readout that quantifies ATP consumption.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute the recombinant kinase of interest in the kinase buffer.
-
Prepare a substrate solution (a specific peptide or protein substrate for the kinase).
-
Prepare a stock solution of this compound and control compounds in 100% DMSO. Create a serial dilution series.
-
-
Assay Procedure :
-
In a 384-well white plate, add 1 µL of the serially diluted test compounds or controls.
-
Add 2 µL of the diluted kinase to each well.
-
Add 2 µL of the substrate/ATP mixture. The final ATP concentration should be close to the Kₘ for the kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection :
-
Equilibrate the plate to room temperature.
-
Add a reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add a detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis :
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Control Experiments for Cell-Based Apoptosis Assays
Given that many kinase inhibitors induce apoptosis, it is crucial to confirm this mode of cell death and rule out non-specific cytotoxicity. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Comparative Data for Apoptosis-Inducing Agents (Positive Controls)
| Compound | Mechanism of Action | Typical Concentration Range |
| Staurosporine | Broad-spectrum protein kinase inhibitor | 0.2 - 1.5 µM[1][4] |
| Etoposide | Topoisomerase II inhibitor | 0.5 - 50 µM[6][7] |
Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol outlines the steps for detecting apoptosis using Annexin V and PI staining.[1][2][8]
-
Cell Preparation :
-
Seed cells at an appropriate density and treat with this compound, vehicle control (DMSO), and a positive control (e.g., Staurosporine) for a predetermined time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells. Centrifuge and wash the cells once with cold PBS.
-
-
Staining :
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.
-
Gently vortex and incubate at room temperature for 15 minutes in the dark.
-
-
Flow Cytometry Analysis :
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V only, and PI only stained cells to set up compensation and gates.
-
-
Data Interpretation :
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Assessing Off-Target Effects and Signaling Pathways
The indazole scaffold is present in numerous kinase inhibitors that target various signaling pathways. It is crucial to assess the selectivity of this compound.
Representative Signaling Pathway: Src Kinase
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating cell proliferation, survival, and migration.[1][9] Many indazole-based compounds are known to inhibit Src kinases.
Assessing Kinase Selectivity
To ensure that the observed cellular effects are due to the inhibition of the intended target, it is essential to perform a kinase selectivity screen. This involves testing this compound against a large panel of kinases. Commercial services are available that offer screening against hundreds of kinases.[3] This will reveal the selectivity profile and identify any potential off-targets, which is critical for the interpretation of biological data and for the future development of the compound.
By employing the rigorous control experiments and validation steps outlined in this guide, researchers can confidently and accurately characterize the biological activity of this compound, paving the way for further preclinical and clinical development.
References
- 1. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Non-receptor-tyrosine-kinase-inhibitors | Sigma-Aldrich [sigmaaldrich.com]
- 4. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 8. Src family kinase - Wikipedia [en.wikipedia.org]
- 9. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Selectivity of Indazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors. Its privileged nature allows for potent and selective targeting of various kinases, making it a focal point in the development of novel therapeutics. This guide provides a comparative analysis of the kinase selectivity profiles of representative indazole-based compounds.
Disclaimer: Publicly available, comprehensive kinase selectivity profiling data for 4-methoxy-1H-indazol-3-amine is limited. Therefore, this guide utilizes data from well-characterized, structurally related indazole-based inhibitors to illustrate a comparative framework and highlight the diverse selectivity profiles achievable with this scaffold. The presented data serves as a reference for understanding how such compounds are evaluated and compared.
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is paramount, influencing its therapeutic efficacy and potential off-target effects. Kinome-wide screening provides a broad view of a compound's interaction with a large panel of kinases. Below, we compare the inhibitory profiles of several notable indazole-containing compounds against a selection of kinases.
Biochemical Profiling of Indazole-Based Inhibitors
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of selected indazole-based inhibitors against various kinases. These values offer a quantitative comparison of their potency and selectivity.
Table 1: Kinase Inhibition Profile of Representative Indazole-Based Inhibitors
| Kinase Target | Axitinib (IC50 in nM) | Bemcentinib (R428) (IC50 in nM) | BMS-77760torial7 (IC50 in nM) | UNC2025 (IC50 in nM) |
| Primary Targets | ||||
| VEGFR1 | 0.1[1] | - | - | - |
| VEGFR2 | 0.2[1] | - | - | - |
| VEGFR3 | 0.1-0.3[1] | - | - | - |
| AXL | - | 14[2][3] | 1.1[4] | 122[5] |
| c-MET | - | - | 3.9[4] | - |
| MER | - | >50-fold selective vs AXL[2] | - | 0.74[5] |
| FLT3 | - | - | - | 0.8[5] |
| Selected Off-Targets | ||||
| PDGFRβ | 1.6[1] | >100-fold selective vs AXL[3] | - | - |
| c-Kit | 1.7[1] | - | - | - |
| RON | - | - | 1.8[4] | - |
| TYRO3 | - | >100-fold selective vs AXL[2] | 4.3[4] | - |
| Abl | - | >100-fold selective vs AXL[2] | - | - |
Data is compiled from various sources and assays; direct comparison should be made with caution.
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for common biochemical and cellular assays used in kinase profiling.
Biochemical Kinase Assays
These assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.
1. Radiometric Kinase Assay (Gold Standard)
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[6]
-
Principle: The incorporation of 33P from [γ-33P]ATP into a specific peptide or protein substrate is quantified.
-
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
[γ-33P]ATP
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the kinase, substrate, and test compound in the reaction buffer.
-
Initiate the reaction by adding [γ-33P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and transfer the mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
2. Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This homogeneous assay quantifies kinase activity by measuring the amount of ATP consumed during the kinase reaction.[7]
-
Principle: The amount of ATP remaining after the kinase reaction is measured using a luciferase/luciferin system. The light output is inversely proportional to kinase activity.
-
Materials:
-
Purified recombinant kinases and their substrates
-
Test compound
-
Kinase reaction buffer
-
ATP
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
Opaque-walled microplates
-
Luminometer
-
-
Procedure:
-
Set up the kinase reaction with the enzyme, substrate, ATP, and serially diluted test compound in an opaque-walled microplate.
-
Incubate at room temperature for the desired reaction time (e.g., 1 hour).
-
Add the luminescent kinase assay reagent to stop the reaction and initiate the luminescence signal.
-
Incubate for a short period to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: A decrease in kinase activity due to inhibition results in a higher luminescence signal. IC50 values are determined from the dose-response curve.
Cellular Kinase Assays
These assays assess the ability of an inhibitor to modulate kinase activity within a cellular context.
1. Cellular Phosphorylation Assay (e.g., Western Blot or ELISA)
This method measures the phosphorylation of a kinase's substrate in whole cells.[8]
-
Principle: The level of a specific phosphorylated protein is detected using phospho-specific antibodies.
-
Materials:
-
Cell lines expressing the target kinase
-
Test compound
-
Cell lysis buffer
-
Phosphatase and protease inhibitors
-
Primary antibodies (total and phospho-specific)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment or ELISA plates and reader
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells and collect the protein extracts.
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
-
For ELISA, coat plates with a capture antibody, add cell lysates, and detect with a phospho-specific detection antibody.
-
-
Data Analysis: The signal from the phosphorylated protein is normalized to the total protein signal. This allows for the determination of the compound's potency in a cellular environment.
Visualizing Workflows and Pathways
To better understand the processes involved in kinase inhibitor profiling, the following diagrams illustrate a typical experimental workflow and a representative signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. reactionbiology.com [reactionbiology.com]
Comparative Efficacy of 1H-Indazole-3-Amine Derivatives in Diverse Cancer Models
A detailed guide for researchers and drug development professionals on the anti-neoplastic potential of novel 1H-indazole-3-amine derivatives, with a comparative analysis against established chemotherapeutic agents.
The quest for novel, highly effective, and selective anti-cancer therapeutics is a cornerstone of modern oncological research. Within this landscape, derivatives of 1H-indazole-3-amine have emerged as a promising class of compounds, demonstrating significant cytotoxic activity across a range of cancer cell lines. This guide provides a comprehensive comparison of the efficacy of two such derivatives, herein referred to as Compound 6o and Compound 2f, in different cancer types. Their performance is benchmarked against standard-of-care chemotherapeutic agents, supported by experimental data and detailed methodologies to facilitate reproducible research.
In Vitro Efficacy Against Various Cancer Cell Lines
The anti-proliferative activity of Compound 6o and Compound 2f was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in the tables below. For comparison, the IC50 values of standard chemotherapeutic agents, Imatinib for Chronic Myeloid Leukemia (CML) and Doxorubicin for breast cancer, are also provided.
Compound 6o: Potent Activity Against Chronic Myeloid Leukemia
Compound 6o was assessed for its cytotoxic effects on human lung carcinoma (A549), chronic myeloid leukemia (K562), prostate cancer (PC-3), and hepatocellular carcinoma (Hep-G2) cell lines. Notably, it exhibited the most potent and selective activity against the K562 cell line.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Comparator | Comparator IC50 (µM) |
| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | Imatinib | ~0.2-0.5[1][2][3][4] |
| A549 | Lung Carcinoma | >10 | - | - | |
| PC-3 | Prostate Cancer | >10 | - | - | |
| Hep-G2 | Hepatocellular Carcinoma | >10 | - | - | |
| HEK-293 | Normal Human Embryonic Kidney | 33.2 | - | - |
Table 1: In vitro anti-proliferative activity of Compound 6o against various human cancer cell lines. The high IC50 value against the non-cancerous HEK-293 cell line suggests a degree of selectivity for cancer cells.
Compound 2f: Broad-Spectrum Efficacy with Notable Activity in Breast Cancer
Compound 2f demonstrated potent growth inhibitory activity against a range of cancer cell lines, with particularly significant efficacy observed against the 4T1 murine breast cancer cell line.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Comparator | Comparator IC50 (µM) |
| Compound 2f | 4T1 | Breast Cancer | 0.23 - 1.15 | Doxorubicin | ~0.17[5] |
| Other cell lines | Various Cancers | 0.23 - 1.15 | - | - |
Table 2: In vitro anti-proliferative activity of Compound 2f. The range of IC50 values indicates potent activity across multiple cancer cell lines, with notable efficacy in a breast cancer model.
Mechanistic Insights: Signaling Pathways of Apoptosis
The primary mechanism of action for both Compound 6o and Compound 2f appears to be the induction of apoptosis, or programmed cell death, albeit through distinct signaling pathways.
Compound 6o: Targeting the p53/MDM2 and Bcl-2 Pathways
Compound 6o is suggested to induce apoptosis by modulating the p53/MDM2 signaling pathway and inhibiting anti-apoptotic members of the Bcl-2 family. The tumor suppressor protein p53 plays a critical role in preventing cancer formation. MDM2 is a negative regulator of p53, targeting it for degradation. Inhibition of the p53-MDM2 interaction can lead to p53 activation, resulting in cell cycle arrest and apoptosis.
Compound 2f: Induction of the Intrinsic Apoptotic Pathway
Compound 2f appears to trigger the intrinsic pathway of apoptosis, which is tightly regulated by the Bcl-2 family of proteins. This pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in balance leads to the activation of caspases, which are proteases that execute the process of apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Compound 6o, Compound 2f, or standard drugs) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.[6][7][8][9][10]
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][2][11][12][13]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p53, MDM2, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14][15][16][17][18]
Conclusion
The 1H-indazole-3-amine derivatives, Compound 6o and Compound 2f, demonstrate significant and selective anti-cancer activity in vitro. Compound 6o shows particular promise for the treatment of chronic myeloid leukemia, while Compound 2f exhibits potent, broad-spectrum activity with notable efficacy against breast cancer. Their mechanisms of action, centered on the induction of apoptosis through key regulatory pathways, underscore their potential as novel therapeutic agents. The data and protocols presented in this guide are intended to provide a solid foundation for further research and development of this promising class of anti-cancer compounds. Further in vivo studies are warranted to validate these findings and to assess the pharmacokinetic and safety profiles of these molecules.
References
- 1. Ketoconazole Reverses Imatinib Resistance in Human Chronic Myelogenous Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Effectiveness of imatinib mesylate over etoposide in the treatment of sensitive and resistant chronic myeloid leukaemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Expression of P-Glycoprotein Is Associated with Doxorubicin Chemoresistance in the Metastatic 4T1 Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ias.ac.in [ias.ac.in]
A Comparative Analysis of the In Vitro and In Vivo Anticancer Activity of Substituted 1H-Indazol-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of a series of synthesized 1H-indazol-3-amine derivatives, with a focus on their potential as anticancer agents. While specific data for 4-methoxy-1H-indazol-3-amine is not extensively available in the public domain, this guide will focus on a structurally related and promising compound, referred to as Compound 6o , and its analogs, to provide valuable insights into the structure-activity relationships within this class of compounds. The data presented is compiled from recent studies and is intended to aid researchers in the fields of medicinal chemistry and oncology.
In Vitro Anticancer Activity
The antiproliferative activity of a series of novel 1H-indazol-3-amine derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.[1][2][3]
Table 1: In Vitro Antiproliferative Activity of 1H-Indazol-3-amine Derivatives (IC50 in µM) [2]
| Compound | K562 (Chronic Myeloid Leukemia) | A549 (Lung Cancer) | PC-3 (Prostate Cancer) | Hep-G2 (Liver Cancer) |
| 6a | 5.19 ± 0.29 | 8.21 ± 0.56 | 6.12 ± 0.10 | 5.62 ± 1.76 |
| 6b | > 10 | > 10 | > 10 | > 10 |
| 6o | 5.15 ± 0.55 | > 10 | > 10 | > 10 |
| 5-Fu (Control) | - | - | - | - |
Data represents the mean ± standard deviation of three independent experiments.[1][2]
Among the tested compounds, Compound 6o demonstrated the most promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM.[1][2][3]
Selectivity Profile
A crucial aspect of anticancer drug development is the selectivity of the compound for cancer cells over normal, healthy cells. The cytotoxicity of the most active compounds was assessed against the human embryonic kidney cell line HEK-293.
Table 2: Cytotoxicity Against Normal Cells and Selectivity Index [2]
| Compound | HEK-293 (IC50 in µM) | Selectivity Index (SI) for K562 (IC50 HEK-293 / IC50 K562) |
| 6o | 33.2 ± 3.81 | 6.45 |
Compound 6o exhibited a high degree of selectivity, with an IC50 value of 33.2 µM against HEK-293 cells, resulting in a selectivity index of 6.45 for the K562 cancer cell line.[1][2][3]
Mechanism of Action: Apoptosis and Cell Cycle Arrest
Further investigations into the mechanism of action of Compound 6o in K562 cells revealed that it induces apoptosis and causes cell cycle arrest.
Table 3: Effect of Compound 6o on Apoptosis and Cell Cycle in K562 Cells
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | G2/M Phase Arrest (%) |
| 0 (Control) | 4.3 | 3.8 | 10.5 |
| 10 | 12.7 | 8.9 | 25.4 |
| 12 | 18.2 | 15.6 | 38.7 |
| 14 | 25.9 | 22.1 | 45.1 |
Treatment with Compound 6o led to a concentration-dependent increase in both early and late apoptotic cells.[1][2] Additionally, it induced a significant arrest of the cell cycle in the G2/M phase.[1][2] Western blot analysis indicated that the pro-apoptotic activity of Compound 6o is likely mediated through the inhibition of Bcl2 family members and the p53/MDM2 pathway.[1][2][3]
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.
-
Formazan Solubilization: The supernatant was discarded, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Apoptosis was detected using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cell Treatment: K562 cells were treated with different concentrations of Compound 6o for 48 hours.
-
Cell Harvesting and Washing: Cells were harvested, washed twice with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, and Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Cell cycle distribution was analyzed by flow cytometry after staining with propidium iodide (PI).
-
Cell Treatment and Fixation: K562 cells were treated with Compound 6o for 48 hours, harvested, and fixed in 70% ethanol overnight at 4 °C.
-
Staining: The fixed cells were washed with PBS and then stained with a solution containing PI and RNase A for 30 minutes at room temperature.
-
Analysis: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.
The in vivo anticancer efficacy of promising compounds is typically evaluated using xenograft models in immunocompromised mice.
-
Cell Implantation: Human cancer cells (e.g., K562) are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then randomly assigned to treatment and control groups. The test compound is administered (e.g., intraperitoneally or orally) according to a predetermined schedule.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Visualized Pathways and Workflows
Caption: Proposed signaling pathway for Compound 6o-induced apoptosis and cell cycle arrest.
Caption: A simplified workflow of the MTT assay for determining cell viability.
Caption: General experimental workflow for an in vivo subcutaneous xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
Benchmarking 4-methoxy-1H-indazol-3-amine: A Comparative Analysis Against Clinical Trial Compounds in Oncology
For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance comparison of 4-methoxy-1H-indazol-3-amine's core structure against leading clinical trial compounds targeting key oncological pathways. This analysis is based on the known activities of structurally related 1H-indazol-3-amine derivatives, which have shown promise as kinase inhibitors and inducers of apoptosis.
While direct biological data for this compound is limited, the 1H-indazol-3-amine scaffold is a well-established pharmacophore in oncology research, recognized for its ability to act as a hinge-binding motif in various kinases. Derivatives of this scaffold have demonstrated potent anti-proliferative effects, suggesting mechanisms of action that involve the inhibition of key signaling pathways such as those regulated by kinases, the B-cell lymphoma 2 (Bcl-2) family of proteins, and the p53-MDM2 interaction.
This guide benchmarks the potential of the this compound backbone against clinical trial compounds with established efficacy in these pathways: the Bcr-Abl kinase inhibitor Nilotinib, the Bcl-2 inhibitors Navitoclax and Venetoclax, and the p53-MDM2 inhibitor Idasanutlin.
Performance Data Summary
The following table summarizes the inhibitory activities of selected clinical trial compounds, providing a benchmark for the potential efficacy of novel 1H-indazol-3-amine derivatives.
| Compound | Target(s) | Assay Type | Cell Line/System | IC50/EC50/Ki |
| Nilotinib | Bcr-Abl, PDGFR, c-KIT | Kinase Autophosphorylation Inhibition | Murine myeloid progenitor cells | < 30 nM[1] |
| Kinase Autophosphorylation Inhibition | PDGFR-expressing cells | 69 nM[2] | ||
| Kinase Autophosphorylation Inhibition | c-KIT-expressing cells | 210 nM[2] | ||
| Navitoclax (ABT-263) | Bcl-xL, Bcl-2, Bcl-w | Competitive Fluorescence Polarization | Cell-free | ≤ 0.5 nM, ≤ 1 nM, ≤ 1 nM (Ki)[3] |
| Cell Viability | H146, H889, H1963, H1417 | < 400 nM (EC50)[3] | ||
| Venetoclax (ABT-199) | Bcl-2 | Competitive Fluorescence Polarization | Cell-free | < 0.01 nM (Ki)[4] |
| Cell Viability | CLL cells | 3.0 nM (average EC50)[4] | ||
| Idasanutlin (RG7388) | p53-MDM2 Interaction | Homogeneous Time-Resolved Fluorescence (HTRF) | Cell-free | 6 nM (IC50)[5] |
| Cell Proliferation | Cancer cells (wild-type p53) | 30 nM (IC50)[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of findings.
Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity, while a stable or high signal suggests inhibition.
Materials:
-
Recombinant kinase (e.g., Bcr-Abl)
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., Nilotinib)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Prepare a kinase reaction mixture containing the assay buffer, kinase, and substrate.
-
Dispense the kinase reaction mixture into each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Add the ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to controls and determine the IC50 value.[6]
Bcl-2 Family Inhibition Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of a test compound to disrupt the interaction between a Bcl-2 family protein and a fluorescently labeled peptide derived from a pro-apoptotic BH3-domain protein.
Materials:
-
Recombinant Bcl-2 family protein (e.g., Bcl-2, Bcl-xL)
-
Fluorescently labeled BH3 peptide (e.g., f-Bad, f-Bax)
-
Test compounds (e.g., Navitoclax, Venetoclax)
-
Assay buffer
-
Black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In the wells of a black microplate, combine the Bcl-2 family protein and the fluorescently labeled peptide.
-
Add the test compound or vehicle control to the wells.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
A decrease in polarization indicates displacement of the fluorescent peptide and inhibition of the protein-protein interaction.
p53-MDM2 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the disruption of the p53-MDM2 interaction by a test compound using fluorescence resonance energy transfer between two labeled binding partners.
Materials:
-
GST-tagged MDM2
-
Biotinylated p53 peptide
-
Europium cryptate-labeled anti-GST antibody (donor)
-
XL665-labeled streptavidin (acceptor)
-
Test compounds (e.g., Idasanutlin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT)
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the test compound, GST-MDM2, and biotinylated p53 peptide to the wells of the plate.
-
Incubate for 1 hour at 37°C.
-
Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).
-
Incubate for a specified time at room temperature.
-
Measure the fluorescence at both the donor and acceptor emission wavelengths.
-
The HTRF ratio is calculated from the emission signals. A decrease in the ratio indicates inhibition of the p53-MDM2 interaction.
-
Determine IC50 values from the dose-response curves.[5]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Figure 1. Simplified Kinase Signaling Pathway and Inhibition.
Figure 2. Intrinsic Apoptosis Pathway and Bcl-2 Inhibition.
Figure 3. p53-MDM2 Regulatory Pathway and Inhibition.
Figure 4. General Experimental Workflow for Inhibition Assays.
References
Safety Operating Guide
Proper Disposal of 4-methoxy-1H-indazol-3-amine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 4-methoxy-1H-indazol-3-amine based on general laboratory safety principles and data from structurally similar compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations. This compound should be handled as a potentially hazardous substance.
Essential Safety and Handling Information
Researchers, scientists, and drug development professionals must prioritize safety when handling and disposing of chemical waste. Based on information for related indazole compounds, this compound should be treated with caution.
Hazard Identification and Personal Protective Equipment (PPE):
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices. |
| Eye Protection | Use safety glasses with side-shields or goggles.[2][3] |
| Skin and Body Protection | Wear a lab coat and ensure skin is not exposed.[3] |
| Respiratory Protection | If handling the compound as a powder or if there is a risk of aerosolization, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the general principles of hazardous waste management.
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound".[4]
-
The label should also include the date of waste accumulation.
-
-
Storage:
-
Disposal:
Experimental Workflow: Disposal of this compound
References
Essential Safety and Operational Guide for Handling 4-methoxy-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-methoxy-1H-indazol-3-amine (CAS No. 886362-07-8). The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact[3]. Gloves should be inspected for tears or holes before each use and changed regularly, or immediately if contaminated[4][5]. |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles[3]. In cases with a significant risk of splashing, a face shield should be used in conjunction with safety glasses or goggles[3]. |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact[3]. For more extensive handling, a disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended[4]. |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment[3]. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[3].
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[1][6].
-
Before commencing work, verify that all necessary PPE is available and in good condition[3].
2. Handling the Compound:
-
Wear all required PPE as detailed in Table 1.
-
Avoid the formation of dust when handling the solid material[1]. Use appropriate tools, such as spatulas, for transferring the compound[3].
-
Do not eat, drink, or smoke in the area where the chemical is handled[7].
-
Wash hands thoroughly after handling the compound[1].
3. In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear the appropriate PPE, including respiratory protection[3].
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal[1][3].
-
Clean the spill area thoroughly.
III. Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Table 2: Storage and Disposal Procedures
| Procedure | Guidelines |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place[1][7]. The storage area should be locked up or accessible only to authorized personnel. |
| Disposal | Dispose of contents and container to an approved waste disposal plant[1]. All waste materials should be placed in a clearly labeled, sealed container. The primary recommended method for disposal is through a licensed professional waste disposal service[8]. |
IV. Experimental Workflow and Safety Decision Making
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. pppmag.com [pppmag.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
